Hept-1-EN-5-yne
Description
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Structure
2D Structure
Properties
CAS No. |
821-40-9 |
|---|---|
Molecular Formula |
C7H10 |
Molecular Weight |
94.15 g/mol |
IUPAC Name |
hept-1-en-5-yne |
InChI |
InChI=1S/C7H10/c1-3-5-7-6-4-2/h3H,1,5,7H2,2H3 |
InChI Key |
AMSMDGCMDNFUQA-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCC=C |
Origin of Product |
United States |
Foundational & Exploratory
"Hept-1-en-5-yne" molecular formula and weight
For Researchers, Scientists, and Drug Development Professionals
Hept-1-en-5-yne is an organic compound classified as an enyne, which is a hydrocarbon containing both a double (alkene) and a triple (alkyne) bond. Its structure and reactive sites make it a point of interest in organic synthesis.
Molecular Structure and Properties
The chemical structure of this compound consists of a seven-carbon chain. A double bond is located at the first carbon position (C1), and a triple bond is present at the fifth carbon position (C5). This specific arrangement of unsaturated bonds dictates its chemical reactivity and physical properties.
The fundamental molecular details of this compound are summarized below. The molecular formula is derived by counting the carbon and hydrogen atoms in its structure. The molecular weight is calculated using the molecular formula and the atomic masses of its constituent elements. The atomic mass of carbon is approximately 12.011 amu, and the atomic mass of hydrogen is approximately 1.008 amu[1][2][3][4][5][6][7][8][9].
| Parameter | Value | Reference |
| Molecular Formula | C₇H₁₀ | [10][11] |
| Molecular Weight | 94.15 g/mol | [10][11][12][13][14] |
| IUPAC Name | This compound | [10][11] |
| CAS Number | 821-40-9 | [11] |
Note: The molecular weight is computed based on the standard atomic weights of the elements.
References
- 1. ck12.org [ck12.org]
- 2. quora.com [quora.com]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. quora.com [quora.com]
- 5. byjus.com [byjus.com]
- 6. How Do You Calculate The Atomic Mass of Carbon [unacademy.com]
- 7. digipac.ca [digipac.ca]
- 8. #1 - Hydrogen - H [hobart.k12.in.us]
- 9. m.youtube.com [m.youtube.com]
- 10. This compound | C7H10 | CID 53763274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | 821-40-9 | Benchchem [benchchem.com]
- 12. Hept-5-en-1-yne | C7H10 | CID 54173839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1-Hepten-5-yne-Molbase [molbase.com]
- 14. (E)-hept-5-en-1-yne | C7H10 | CID 14688757 - PubChem [pubchem.ncbi.nlm.nih.gov]
Hept-1-en-5-yne: A Technical Overview of its Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Dated: December 13, 2025
This technical guide provides a comprehensive overview of the chemical properties of Hept-1-en-5-yne (CAS Number: 821-40-9), an unsaturated hydrocarbon containing both a terminal double bond and an internal triple bond.[1] This unique structural arrangement makes it a molecule of interest in the fields of organic synthesis and coordination chemistry. This document also outlines a proposed synthetic route for this compound.
Core Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 821-40-9 | [1][2] |
| Molecular Formula | C₇H₁₀ | [1][2] |
| Molecular Weight | 94.15 g/mol | [1][2] |
| IUPAC Name | This compound | [1][2] |
| Canonical SMILES | CC#CCCC=C | [1] |
| InChI Key | AMSMDGCMDNFUQA-UHFFFAOYSA-N | [1] |
| XLogP3 (Computed) | 2.4 | [2] |
| Topological Polar Surface Area (Computed) | 0 Ų | [2] |
| Hydrogen Bond Donor Count (Computed) | 0 | [2] |
| Hydrogen Bond Acceptor Count (Computed) | 0 | [2] |
| Rotatable Bond Count (Computed) | 2 | [2] |
Experimental Protocols: Synthesis of this compound
A plausible synthetic route for this compound involves a two-step process: the formation of a sodium acetylide intermediate followed by an alkylation reaction.[1] The following protocol is based on analogous reactions and provides a framework for its synthesis.
Step 1: Formation of Sodium Acetylide
-
Objective: To deprotonate a terminal alkyne to form a nucleophilic acetylide.
-
Reactants: Propargyl alcohol (as a precursor to a terminal alkyne)
-
Reagents: A strong base, such as sodium amide (NaNH₂).
-
Solvent: Liquid ammonia or an anhydrous ether like tetrahydrofuran (THF).[1]
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a stirrer, a gas inlet, and a cold finger condenser, add the chosen solvent (e.g., liquid ammonia).
-
Cool the flask to -78°C using a dry ice/acetone bath.[1]
-
Carefully add sodium amide to the cooled solvent.
-
Slowly add propargyl alcohol dropwise to the stirred suspension of sodium amide. The formation of the sodium acetylide intermediate will occur.
-
Step 2: Alkylation with a Halogenated Alkene
-
Objective: To form the carbon-carbon bond between the acetylide and an electrophilic alkene.
-
Reactants: The sodium acetylide intermediate from Step 1, 1-bromo-1-pentene.
-
Conditions: Anhydrous conditions are crucial to prevent the quenching of the acetylide.
-
Procedure:
-
To the solution containing the sodium acetylide intermediate, slowly add 1-bromo-1-pentene.
-
Allow the reaction to proceed at low temperature, gradually warming to room temperature over several hours.
-
Monitor the reaction progress using a suitable technique (e.g., thin-layer chromatography or gas chromatography).
-
Upon completion, quench the reaction by the slow addition of a proton source (e.g., water or a saturated aqueous solution of ammonium chloride).
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, and dry it over an anhydrous salt (e.g., magnesium sulfate).
-
Purify the crude product via distillation or column chromatography to yield this compound.
-
An estimated yield for this type of reaction is in the range of 60-75%.[1]
Synthetic Workflow Diagram
The logical relationship of the synthesis of this compound can be visualized as follows:
Caption: A workflow diagram for the synthesis of this compound.
References
An In-depth Technical Guide to the Synthesis and Preparation of Hept-1-en-5-yne
Introduction
Hept-1-en-5-yne is an unsaturated hydrocarbon containing both a terminal alkene and a terminal alkyne functional group within its seven-carbon chain.[1][2] This unique structural arrangement makes it a valuable building block in organic synthesis, particularly for the construction of more complex molecular architectures.[1] Its bifunctionality allows for selective transformations at either the double or triple bond, providing a versatile platform for the synthesis of novel compounds in medicinal chemistry and materials science.[1][3] This technical guide provides a comprehensive overview of the primary synthesis and preparation methods for this compound, complete with detailed experimental protocols, quantitative data, and a visual representation of a key synthetic workflow.
It is important to distinguish this compound from its isomer, Hept-5-en-1-yne. Both are 1,6-enynes, but the positions of the alkene and alkyne functionalities are reversed.[2][4][5] Hept-5-en-1-yne is a well-documented precursor in various cyclization reactions, including enyne metathesis and gold-catalyzed cycloisomerization.[4] This guide, however, will focus specifically on the synthesis of this compound.
Physicochemical Properties and Data
A summary of the key quantitative data for this compound is presented in the table below. This data is essential for reaction planning, characterization, and safety considerations.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₁₀ |
| Molecular Weight | 94.15 g/mol |
| CAS Number | 821-40-9 |
| Canonical SMILES | CC#CCCC=C |
| InChI Key | AMSMDGCMDNFUQA-UHFFFAOYSA-N |
(Data sourced from PubChem CID 53763274)[2]
Core Synthesis Methodologies
The preparation of this compound can be achieved through several synthetic strategies. The most prominent methods involve the formation of a carbon-carbon bond between a three-carbon and a four-carbon fragment. Two of the most effective approaches are Sonogashira cross-coupling and the alkylation of an acetylide.
Sonogashira Cross-Coupling
The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] In the context of this compound synthesis, this would involve the coupling of a suitable three-carbon alkyne with a four-carbon vinyl halide, or vice versa. A plausible route is the reaction of propyne with a 4-halobut-1-ene.
Experimental Protocol: Sonogashira Cross-Coupling (Analogous Synthesis)
This protocol is based on general procedures for Sonogashira couplings and may require optimization for this specific substrate.[1]
-
Materials:
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.
-
Add the anhydrous solvent, followed by the base and 4-bromobut-1-ene.
-
Bubble propyne gas through the solution or add a solution of a propyne equivalent.
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor the reaction progress by TLC or GC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
-
Expected Yield: 70–85% (based on analogous enyne syntheses).[1]
Alkylation of Acetylide
Another common method for forming carbon-carbon bonds with alkynes is through the alkylation of an acetylide anion.[1] This involves the deprotonation of a terminal alkyne with a strong base to form a potent nucleophile, which then displaces a halide in an Sₙ2 reaction. For the synthesis of this compound, this would involve the reaction of a propargyl anion with a 4-halobut-1-ene.
Experimental Protocol: Acetylide Alkylation
-
Materials:
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve condensed propyne in the anhydrous solvent.
-
Cool the solution to a low temperature (e.g., -78 °C with a dry ice/acetone bath).[1][6]
-
Slowly add the strong base dropwise to the propyne solution while maintaining the low temperature to form the lithium or sodium propynide.
-
Add 4-bromobut-1-ene to the acetylide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over an anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
-
-
Expected Yield: 60–75% (estimated from analogous reactions).[1]
Logical Workflow and Visualization
The following diagram illustrates a generalized workflow for the synthesis of this compound via the alkylation of an acetylide, a robust and common method for this type of transformation.
Caption: Generalized workflow for the synthesis of this compound via acetylide alkylation.
Conclusion
The synthesis of this compound is readily achievable through established synthetic methodologies such as Sonogashira cross-coupling and acetylide alkylation. These methods offer reliable routes to this versatile enyne, providing researchers and drug development professionals with a valuable building block for the construction of complex organic molecules. The choice of synthetic route may depend on the availability of starting materials, desired scale, and tolerance of functional groups in more complex applications. The protocols provided herein serve as a foundation for the practical synthesis of this compound, with the understanding that optimization may be necessary to achieve desired yields and purity for specific research and development needs.
References
- 1. This compound | 821-40-9 | Benchchem [benchchem.com]
- 2. This compound | C7H10 | CID 53763274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Hept-5-en-1-yne | C7H10 | CID 54173839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Spectroscopic data for "Hept-1-en-5-yne" (NMR, IR, mass spectrometry)
An In-depth Technical Guide to the Spectroscopic Data of Hept-1-en-5-yne
This technical guide offers a detailed overview of the spectroscopic data for this compound (also known as hept-5-en-1-yne), a valuable synthon in organic chemistry.[1] The document is intended for researchers, scientists, and professionals in drug development, providing predicted spectral data, comprehensive experimental protocols, and a logical workflow for the structural elucidation of this compound.
This compound is an unsaturated hydrocarbon with the molecular formula C₇H₁₀, containing both a terminal alkene and a terminal alkyne functional group.[2] Its characterization is essential for confirming its structure and ensuring purity in synthetic applications.[1] This guide focuses on the primary analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[1]
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃) [1]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-1 | ~5.85 - 5.75 | m | - |
| H-2 (trans to alkyl) | ~5.02 | ddt | J ≈ 17.1, 1.5, 1.5 |
| H-2 (cis to alkyl) | ~4.97 | ddt | J ≈ 10.2, 1.5, 1.2 |
| H-3 | ~2.15 | dt | J ≈ 7.0, 2.7 |
| H-4 | ~2.28 | q | J ≈ 7.0 |
| H-6 | ~1.95 | t | J ≈ 2.7 |
| H-7 | ~1.75 | s | - |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C-1 | ~138.0 |
| C-2 | ~115.0 |
| C-3 | ~32.5 |
| C-4 | ~18.0 |
| C-5 | ~84.0 |
| C-6 | ~69.0 |
| C-7 | ~4.5 |
Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted Infrared (IR) Absorption Data for this compound
| Functional Group | Absorption Range (cm⁻¹) | Bond | Description |
|---|---|---|---|
| Alkyne C-H | ~3300 | ≡C-H | Stretch |
| Alkene C-H | ~3080 | =C-H | Stretch |
| Alkyl C-H | ~2960-2850 | -C-H | Stretch |
| Alkyne C≡C | ~2120 | -C≡C- | Stretch (Terminal) |
| Alkene C=C | ~1640 | -C=C- | Stretch |
| Alkene C-H Bend | ~990 and ~910 | =C-H | Out-of-plane bend |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[1]
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z Value | Interpretation |
|---|---|
| 94 | Molecular Ion (M⁺)[3] |
| 79 | [M - CH₃]⁺ |
| 67 | [M - C₂H₃]⁺ (loss of vinyl group) |
| 53 | [M - C₃H₅]⁺ (loss of allyl group) |
| 41 | Propargyl cation [C₃H₃]⁺ or Allyl cation [C₃H₅]⁺ |
| 39 | Cyclopropenyl cation [C₃H₃]⁺ |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized based on the instrumentation used.
NMR Spectroscopy Protocol (¹H and ¹³C)
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃).[1][4] Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (0 ppm).[1] Transfer the solution to a clean, dry 5 mm NMR tube.[1][5] For quantitative ¹³C NMR, a paramagnetic relaxation agent like Cr(acac)₃ may be added to shorten relaxation times.[6]
-
Instrument Parameters (400 MHz Spectrometer) :
-
¹H NMR : A standard single-pulse experiment is typically used.[1] Set the spectral width to 10-12 ppm, acquisition time to 2-3 seconds, and relaxation delay to 1-2 seconds.[1] Acquire 16-64 scans for a good signal-to-noise ratio.[1]
-
¹³C NMR : A proton-decoupled single-pulse experiment is standard, resulting in a spectrum where all carbon signals are singlets.[1][7] Use a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.[1] Due to the low natural abundance and weaker magnetic moment of ¹³C, a larger number of scans (1024-4096) is required.[1][7]
-
-
Data Processing : Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale using the TMS signal at 0 ppm. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.[8]
FT-IR Spectroscopy Protocol
-
Sample Preparation : As this compound is a liquid, it can be analyzed directly.
-
Neat Liquid (Salt Plates) : Place a single drop of the liquid between two IR-transparent salt plates (e.g., NaCl or KBr) to form a thin film.[9]
-
Attenuated Total Reflectance (ATR) : Place a small drop of the sample directly onto the ATR crystal (e.g., diamond or germanium).[5][10] This method is often simpler and requires less sample preparation.[5]
-
-
Data Acquisition :
-
First, acquire a background spectrum of the clean, empty salt plates or ATR crystal.[11] This will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂ and water vapor).
-
Place the prepared sample in the spectrometer and acquire the spectrum. Select an appropriate spectral range, typically 4000 to 400 cm⁻¹.[10] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[10]
-
-
Spectral Interpretation : Analyze the resulting spectrum by identifying characteristic absorption peaks corresponding to the functional groups present in the molecule.[10]
Mass Spectrometry Protocol (GC-MS)
-
Sample Preparation : Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent like dichloromethane or hexane.[1]
-
GC-MS Parameters :
-
Gas Chromatograph (GC) : Use a non-polar capillary column (e.g., HP-5ms). Set the injector temperature to 250 °C. Use Helium as the carrier gas at a constant flow of 1 mL/min. A typical oven program would be to start at 40 °C for 2 minutes, then ramp at 10 °C/min to 250 °C.[1]
-
Mass Spectrometer (MS) : Use Electron Ionization (EI) at 70 eV as the ionization mode.[1] Set the ion source temperature to 230 °C and the mass range to scan from m/z 35 to 350.[1]
-
-
Data Analysis : The GC will separate the components of the sample before they enter the mass spectrometer. Analyze the mass spectrum of the peak corresponding to this compound. Identify the molecular ion peak to confirm the molecular weight and analyze the fragmentation pattern to support the structural assignment.[12]
Workflow Visualization
The logical workflow for the comprehensive spectroscopic analysis of this compound is depicted in the diagram below. This process illustrates the path from sample preparation through data acquisition and analysis to the final structural elucidation.
Caption: A workflow diagram for the spectroscopic analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 821-40-9 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. How To [chem.rochester.edu]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 7. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 8. NMR_En [uanlch.vscht.cz]
- 9. researchgate.net [researchgate.net]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
Hept-1-en-5-yne: A Technical Overview of Physical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hept-1-en-5-yne is an organic compound of interest in synthetic chemistry due to its bifunctional nature, incorporating both an alkene and an alkyne moiety. This dual reactivity makes it a valuable building block for the synthesis of complex molecular architectures. This technical guide provides an in-depth look at the physical properties of this compound, including its boiling point and density. Due to a lack of experimentally determined values in publicly available literature, this guide presents estimated properties based on structurally similar compounds and established chemical principles. Additionally, a detailed, plausible experimental protocol for its synthesis is provided, accompanied by a workflow diagram for enhanced clarity.
Physical Properties
For comparison, the structurally similar compound hept-1-en-6-yne has a reported boiling point of 110-112°C and a density of approximately 0.75 g/cm³.[4] Another related compound, 1-heptyne, has a boiling point of 99-100°C and a density of 0.733 g/mL at 25°C.[5] Based on these data points, the physical properties of this compound can be reasonably estimated.
Summary of Physical Properties
| Property | Estimated Value | Notes |
| Boiling Point | 105-115 °C | Estimated based on analogous compounds. |
| Density | ~ 0.74 - 0.76 g/cm³ | Estimated based on analogous compounds. |
| Molecular Weight | 94.15 g/mol | Calculated from the molecular formula (C₇H₁₀).[6] |
| Solubility | Insoluble in water; Soluble in organic solvents. | Typical for nonpolar hydrocarbons.[1][2] |
Disclaimer: The boiling point and density are estimated values and should be confirmed by experimental measurement.
Synthetic Methodology
The synthesis of this compound can be achieved through various organic synthesis routes. A plausible and common method involves the coupling of a terminal alkyne with an appropriate alkenyl halide. The following protocol describes a conceptual synthetic pathway.
Experimental Protocol: Synthesis of this compound via Sonogashira Coupling
This protocol outlines the synthesis of this compound from propyne and 4-bromo-1-butene using a Sonogashira cross-coupling reaction.
Materials:
-
Propyne (or a suitable precursor that generates the propynyl anion)
-
4-bromo-1-butene
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
A suitable amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: A flame-dried Schlenk flask is charged with the palladium catalyst and copper(I) iodide under an inert atmosphere.
-
Addition of Reagents: Anhydrous solvent and the amine base are added to the flask, followed by 4-bromo-1-butene.
-
Introduction of Propyne: Propyne gas is bubbled through the reaction mixture, or a solution of a deprotonated propyne equivalent (e.g., propynylmagnesium bromide) is added dropwise at a controlled temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting materials are consumed.
-
Workup: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).
-
Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Workflow and Pathway Visualization
To visually represent the synthetic logic, a diagram of the experimental workflow is provided below.
Caption: Synthetic workflow for this compound via Sonogashira coupling.
References
An In-depth Technical Guide to the Electron Structure and Bonding in Hept-1-en-5-yne
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hept-1-en-5-yne is an unsaturated hydrocarbon featuring both a terminal alkene and an internal alkyne functional group. This guide provides a comprehensive analysis of its electron structure and bonding, which dictates its chemical reactivity and potential applications in organic synthesis and drug development. The document details the orbital hybridization, sigma (σ) and pi (π) bonding framework, and estimated geometric and energetic parameters of the molecule. Furthermore, it outlines standard experimental protocols for the characterization of such enyne systems, including Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy. This technical guide serves as a foundational resource for professionals engaged in the study and utilization of unsaturated hydrocarbons.
Molecular Structure and Hybridization
This compound possesses the molecular formula C₇H₁₀.[1] Its structure consists of a seven-carbon chain with a double bond between C1 and C2, and a triple bond between C5 and C6. The systematic IUPAC name for this compound is this compound.[1]
The electronic configuration of each carbon atom in the chain is determined by its bonding environment, leading to different hybridization states:
-
C1 and C2 (Alkene): These carbon atoms are involved in a double bond and are sp² hybridized. This hybridization results in a trigonal planar geometry with bond angles of approximately 120°.
-
C3 and C4 (Alkane): These carbons are saturated and sp³ hybridized, leading to a tetrahedral geometry with bond angles around 109.5°.
-
C5 and C6 (Alkyne): These carbon atoms form a triple bond and are sp hybridized. This results in a linear geometry with bond angles of 180°.
-
C7 (Methyl group): This terminal carbon is part of a methyl group, and is sp³ hybridized with a tetrahedral geometry.
The varying hybridization along the carbon backbone creates a molecule with distinct regions of planarity and three-dimensionality, influencing its conformational flexibility and reactivity.
Sigma (σ) and Pi (π) Bonding Framework
The covalent bonding in this compound can be dissected into a framework of sigma (σ) and pi (π) bonds.
-
Sigma (σ) Bonds: These are formed by the direct, head-on overlap of atomic orbitals and constitute the primary structural framework of the molecule. In this compound, there are a total of 16 sigma bonds:
-
6 C-C sigma bonds
-
10 C-H sigma bonds
-
-
Pi (π) Bonds: These are formed by the sideways overlap of unhybridized p-orbitals. They are responsible for the unsaturation in the molecule and are regions of high electron density, making them susceptible to electrophilic attack. This compound contains 3 pi bonds:
-
One π bond in the C1=C2 double bond.
-
Two π bonds in the C5≡C6 triple bond.
-
The presence of both a double and a triple bond in the same molecule gives it the characteristic reactivity of both alkenes and alkynes.
Quantitative Data
Table 1: Estimated Bond Parameters for this compound
| Bond Type | Hybridization | Estimated Bond Length (Å) | Estimated Bond Angle (°) | Estimated Bond Energy (kJ/mol) |
| C1=C2 | sp² - sp² | 1.34 | - | 614 |
| C1-H | sp² - s | 1.08 | ~120 | 413 |
| C2-H | sp² - s | 1.08 | ~120 | 413 |
| C2-C3 | sp² - sp³ | 1.50 | ~120 | 347 |
| C3-C4 | sp³ - sp³ | 1.54 | 109.5 | 347 |
| C3-H | sp³ - s | 1.09 | 109.5 | 413 |
| C4-C5 | sp³ - sp | 1.46 | 109.5 | 347 |
| C4-H | sp³ - s | 1.09 | 109.5 | 413 |
| C5≡C6 | sp - sp | 1.20 | 180 | 839 |
| C6-C7 | sp - sp³ | 1.46 | 180 | 347 |
| C7-H | sp³ - s | 1.09 | 109.5 | 413 |
Mandatory Visualizations
Caption: Orbital Hybridization and Bonding in this compound.
Experimental Protocols
Characterization of the electron structure of this compound would typically involve spectroscopic techniques. Below are generalized protocols for key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Acquire a ¹H NMR spectrum using a standard single-pulse sequence.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.
-
-
Data Analysis:
-
¹H NMR: Analyze the chemical shifts, integration (proton ratios), and multiplicity (splitting patterns) to assign protons to their respective positions in the molecule. Vinylic protons (C1-H, C2-H) are expected in the 5-6 ppm region, while the allylic protons (C3-H) would be further upfield. The propargylic protons (C4-H) and the methyl protons (C7-H) will have characteristic shifts.
-
¹³C NMR: Analyze the chemical shifts to identify the different carbon environments. Alkene carbons (C1, C2) typically appear in the 100-150 ppm range, while alkyne carbons (C5, C6) are found between 65-90 ppm. The sp³ hybridized carbons (C3, C4, C7) will resonate at higher field (lower ppm values).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons.
Protocol for UV-Vis Spectroscopy:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., hexane or ethanol). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Fill a matched quartz cuvette with the sample solution.
-
Scan a range of wavelengths, typically from 200 to 400 nm, to record the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax). For an isolated enyne system like this compound, the absorption is expected to be in the UV region, likely below 250 nm, corresponding to π → π* electronic transitions. The exact λmax and the molar absorptivity (ε) are characteristic of the chromophore.
-
Conclusion
The presence of both sp², sp³, and sp hybridized carbon atoms in this compound results in a molecule with a complex and interesting electronic structure. The regions of high electron density in the double and triple bonds are the primary sites of chemical reactivity. A thorough understanding of its bonding, facilitated by the spectroscopic techniques outlined, is crucial for its application in the synthesis of more complex molecules, including potential pharmaceutical compounds. This guide provides the foundational knowledge for researchers and professionals to explore the chemistry of this versatile enyne.
References
Methodological & Application
Application Notes and Protocols for Hept-1-en-5-yne in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Hept-1-en-5-yne is a versatile bifunctional building block in organic synthesis, offering a unique combination of a terminal alkene and an internal alkyne. This arrangement of reactive sites allows for a variety of selective transformations, making it a valuable precursor for the synthesis of complex molecular architectures, particularly heterocyclic and carbocyclic systems. Its applications are of significant interest in medicinal chemistry and materials science for the construction of novel scaffolds.
Application Note 1: Synthesis of Bicyclic and Tricyclic Systems via Palladium-Catalyzed Cycloisomerization/[4+2] Cycloaddition
This compound and its derivatives are excellent substrates for palladium-catalyzed cycloisomerization reactions, which can be coupled with in-situ cycloadditions to rapidly generate molecular complexity from simple acyclic precursors.[1] A powerful strategy involves the cycloisomerization of a substituted this compound derivative to form a reactive diene, which then undergoes an intermolecular or intramolecular [4+2] cycloaddition (Diels-Alder reaction).
This one-pot procedure is highly efficient for constructing bicyclic frameworks.[1] Furthermore, when the this compound precursor contains a tethered dienophile, an intramolecular cascade can be initiated to furnish complex tricyclic lactones, which is particularly useful for generating polycyclic systems with defined stereochemistry.[1]
Logical Workflow for Bicyclic Synthesis
Caption: Workflow for Palladium-Catalyzed Bicyclic Synthesis.
Application Note 2: Enyne Metathesis for the Formation of Conjugated Dienes
This compound and its isomers are suitable substrates for enyne metathesis, a powerful carbon-carbon bond-forming reaction catalyzed by metal carbenes, such as Grubbs ruthenium-carbene complexes.[2][3] This reaction involves the cleavage of the alkene double bond and the formation of a new double bond with one of the alkyne carbons, ultimately producing a conjugated 1,3-diene system within a cyclic structure (ring-closing enyne metathesis or RCEYM).[3][4]
The formation of a thermodynamically stable conjugated diene is the driving force for this transformation.[3] The mechanism is thought to proceed via either an "yne-then-ene" or an "ene-then-yne" pathway, involving metallacyclobutene and metallacyclobutane intermediates.[3] This methodology is instrumental in the synthesis of carbo- and heterocyclic compounds.[4]
Catalytic Cycle of Ring-Closing Enyne Metathesis
Caption: Generalized Catalytic Cycle for Enyne Metathesis.
Application Note 3: Building Block for Heterocyclic Synthesis
Due to its dual reactivity, this compound serves as a versatile starting material for the synthesis of a wide range of heterocyclic compounds, which are significant scaffolds in pharmaceuticals and natural products.[1][5] For instance, the enyne moiety can be elaborated into substituted pyridines, which are prevalent in agrochemicals, polymers, and numerous bioactive molecules.[5] While various methods exist for pyridine synthesis, such as condensation reactions and cycloadditions, the use of functionalized enynes like this compound offers a modular approach to constructing highly substituted pyridine rings.[6][7]
Quantitative Data Summary
While specific yield and selectivity data for reactions of the parent this compound are highly substrate and condition-dependent, the following table summarizes typical parameters for the palladium-catalyzed cycloisomerization/[4+2] cycloaddition of a related substrate, a 4-substituted hept-1-en-6-yne.[1]
| Parameter | Value / Condition | Citation |
| Substrate | 4-substituted hept-1-en-6-yne | [1] |
| Catalyst | Palladium (e.g., Pd(PPh₃)₄) | [1] |
| Catalyst Loading | 5 mol% | [1] |
| Reagent | Dienophile (e.g., Methyl Acrylate, 2.0 eq) | [1] |
| Solvent | Anhydrous Toluene | [1] |
| Temperature | 80-110 °C | [1] |
| Reaction Time | 12-24 hours | [1] |
| Atmosphere | Inert (Argon or Nitrogen) | [1] |
| Typical Yield | Substrate Dependent | - |
| Stereoselectivity | Substrate and Catalyst Dependent | - |
Experimental Protocols
Protocol 1: Synthesis of a Bicyclic Derivative via Palladium-Catalyzed Cycloisomerization/[4+2] Cycloaddition
This protocol describes the synthesis of a bicyclic compound through the palladium-catalyzed cycloisomerization of a 4-substituted hept-1-en-6-yne and a subsequent Diels-Alder reaction with methyl acrylate.[1] This can be adapted for derivatives of this compound.
Materials:
-
4-substituted hept-1-en-6-yne (1.0 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 5 mol%)
-
Methyl acrylate (2.0 eq)
-
Anhydrous toluene
-
Inert atmosphere (Argon or Nitrogen)
-
Flame-dried Schlenk flask
-
Standard glassware for reaction workup and purification
-
Silica gel for column chromatography
-
Eluent system (e.g., hexane/ethyl acetate)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the 4-substituted hept-1-en-6-yne (1.0 eq) and the palladium catalyst (0.05 eq).[1]
-
Add anhydrous toluene to dissolve the reactants.[1]
-
Add methyl acrylate (2.0 eq) to the reaction mixture.[1]
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for 12-24 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
Concentrate the mixture under reduced pressure to remove the solvent.[1]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired bicyclic heterocycle.[1]
Experimental Workflow Diagram
Caption: Experimental Workflow for Bicyclic Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enyne metathesis - Wikipedia [en.wikipedia.org]
- 4. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: "Hept-1-en-5-yne" as a Precursor in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hept-1-en-5-yne is an organic compound with the molecular formula C₇H₁₀.[1][2] As a member of the enyne family, it features both a terminal alkene and a terminal alkyne functional group. This unique structural arrangement makes it a potentially versatile building block in organic synthesis, offering multiple reactive sites for the construction of complex molecular architectures. While specific applications of this compound in the total synthesis of complex molecules are not extensively documented in publicly available literature, the broader class of enynes, particularly 1,6-enynes which are constitutional isomers of this compound, are widely utilized in powerful cyclization reactions.[3] These reactions, including metal-catalyzed cycloisomerizations and metathesis, provide efficient pathways to carbocyclic and heterocyclic scaffolds found in many biologically active natural products.[3][4][5]
This document provides an overview of the potential applications of this compound as a precursor in complex molecule synthesis by drawing parallels with the well-established chemistry of related enynes. Detailed protocols for key transformations applicable to enynes are presented, offering a foundational guide for researchers looking to explore the synthetic utility of this compound and its derivatives.
Key Synthetic Transformations of Enynes
The reactivity of enynes is dominated by intramolecular reactions that leverage the proximity of the double and triple bonds. These transformations are often catalyzed by transition metals and lead to the rapid assembly of cyclic structures.
Enyne Metathesis
Enyne metathesis is a powerful carbon-carbon bond-forming reaction catalyzed by ruthenium carbene complexes, which can be applied to construct cyclic dienes.[3][5][6] Depending on the reaction conditions, enyne metathesis can proceed through ring-closing (RCEYM) or cross-metathesis pathways. RCEYM is particularly valuable for synthesizing cyclic and bicyclic frameworks.[3]
General Reaction Scheme for Ring-Closing Enyne Metathesis (RCEYM):
Caption: General workflow for Ring-Closing Enyne Metathesis.
Metal-Catalyzed Cycloisomerization
Transition metals such as palladium and gold can catalyze the cycloisomerization of enynes to form a variety of cyclic structures.[3][4] Gold(I) catalysts, in particular, are effective in promoting the cyclization of 1,6-enynes under mild conditions.[3] Palladium-catalyzed cycloisomerization can also be coupled with other reactions, like the Diels-Alder reaction, in a one-pot fashion to rapidly build molecular complexity.[7]
General Reaction Scheme for Gold-Catalyzed Enyne Cycloisomerization:
Caption: Gold-catalyzed cycloisomerization of a 1,6-enyne.
Pauson-Khand Reaction
The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by cobalt carbonyl complexes.[3] The intramolecular version of this reaction is a powerful tool for the synthesis of bicyclic cyclopentenones from enynes.[3]
General Reaction Scheme for Intramolecular Pauson-Khand Reaction:
Caption: Intramolecular Pauson-Khand reaction of an enyne.
Experimental Protocols
The following are generalized protocols for the key reactions of enynes, which can be adapted for this compound and its derivatives.
Protocol 1: Ring-Closing Enyne Metathesis (RCEYM)
This protocol is based on the synthesis of a bicyclic diene, a key step in the total synthesis of (-)-stemoamide.[3]
Materials:
-
Enyne substrate (1.0 eq)
-
Grubbs' second-generation catalyst (5-10 mol%)
-
Anhydrous, degassed solvent (e.g., toluene or dichloromethane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the enyne substrate in the anhydrous, degassed solvent.
-
Add the Grubbs' second-generation catalyst to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) and monitor the progress by TLC or GC-MS.
-
Once the reaction is complete, quench the reaction by exposing the solution to air for 30 minutes.
-
Concentrate the mixture under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Representative RCEYM Reactions:
| Enyne Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyroglutamic acid derivative | Grubbs' II (4) | Toluene | 80 | 1.5 | 87 | [6] |
| Dienyne 150 | Grubbs' II (not specified) | CH₂Cl₂ | Reflux | Not specified | Not specified | [6] |
Protocol 2: Gold-Catalyzed Cycloisomerization
This is a general procedure for the gold-catalyzed cycloisomerization of 1,6-enynes.[3]
Materials:
-
1,6-Enyne substrate (1.0 eq)
-
Gold(I) catalyst (e.g., Ph₃PAuCl/AgSbF₆, 1-5 mol%)
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the gold(I) catalyst precursor (e.g., Ph₃PAuCl) and the silver salt (e.g., AgSbF₆).
-
Add the anhydrous solvent and stir the mixture at room temperature for 15-30 minutes.
-
Add a solution of the 1,6-enyne substrate in the anhydrous solvent to the catalyst mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a short pad of silica gel, eluting with a suitable solvent.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Quantitative Data for a Representative Gold-Catalyzed Cycloisomerization:
| Enyne Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Substituted 1,6-enyne | [Au(I)] (2) | Dioxane | 25 | 0.5 | 98 | (General literature values) |
Protocol 3: Intramolecular Pauson-Khand Reaction
This protocol describes a typical procedure for the intramolecular Pauson-Khand reaction.[3]
Materials:
-
1,6-Enyne substrate (1.0 eq)
-
Dicobalt octacarbonyl (Co₂(CO)₈, 1.1 eq)
-
N-Methylmorpholine N-oxide (NMO, 3.0 eq)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the 1,6-enyne substrate in anhydrous dichloromethane.
-
Add dicobalt octacarbonyl and stir the solution at room temperature for 2 hours, during which the color should change, indicating the formation of the alkyne-cobalt complex.
-
Add N-Methylmorpholine N-oxide (NMO) portionwise over 1 hour.
-
Stir the reaction mixture at 25 °C until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium cerium(IV) nitrate.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for a Representative Intramolecular Pauson-Khand Reaction:
| Enyne Substrate | Reagent (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Generic 1,6-enyne | Co₂(CO)₈ (1.1), NMO (3.0) | CH₂Cl₂ | 25 | 2-24 | 60-90 | [3] |
Conclusion
This compound, as a member of the enyne family of compounds, holds significant potential as a precursor for the synthesis of complex molecules. While direct synthetic applications are not yet widely reported, the established reactivity of structurally similar enynes provides a strong foundation for its future exploration. The metal-catalyzed cycloisomerization and metathesis reactions, along with the Pauson-Khand reaction, represent powerful strategies for the construction of diverse carbocyclic and heterocyclic frameworks. The protocols and data presented herein serve as a valuable resource for researchers aiming to unlock the synthetic potential of this compound and other enynes in the pursuit of novel and complex molecular targets.
References
- 1. This compound | 821-40-9 | Benchchem [benchchem.com]
- 2. This compound | C7H10 | CID 53763274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Metal-catalyzed enyne cycloisomerization in natural product total synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Reaction Mechanisms Involving Hept-1-en-5-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hept-1-en-5-yne is a versatile seven-carbon hydrocarbon containing both a terminal alkene and an internal alkyne. This unique combination of unsaturated functionalities makes it a valuable building block in organic synthesis, enabling a variety of powerful cyclization and functionalization reactions. The ability to construct complex carbocyclic and heterocyclic scaffolds from this simple acyclic precursor has garnered significant interest, particularly in the fields of natural product synthesis and drug discovery.
These application notes provide a detailed overview of key reaction mechanisms involving this compound and its derivatives. We will explore the theoretical underpinnings and provide detailed experimental protocols for three major classes of transformations: Enyne Metathesis, Gold-Catalyzed Cycloisomerization, and the Pauson-Khand Reaction. The resulting molecular architectures from these reactions are prevalent in a wide range of biologically active compounds and pharmaceutical agents.
Key Reaction Mechanisms and Protocols
Enyne Metathesis
Enyne metathesis is a powerful carbon-carbon bond-forming reaction catalyzed by metal carbenes, most notably ruthenium-based complexes like the Grubbs and Hoveyda-Grubbs catalysts.[1][2] The intramolecular variant, Ring-Closing Enyne Metathesis (RCEYM), transforms an enyne into a cyclic compound containing a conjugated diene, driven by the formation of this thermodynamically stable system.[1][3] For a 1,5-enyne such as this compound, this reaction is expected to produce a five-membered ring.
Mechanism:
The generally accepted mechanism for a ruthenium-catalyzed enyne metathesis can proceed via two main pathways: "ene-then-yne" or "yne-then-ene". In the "ene-then-yne" pathway, the ruthenium carbene catalyst first reacts with the alkene moiety to form a ruthenacyclobutane intermediate. This is followed by a retro-[2+2] cycloaddition to generate a new metal carbene, which then undergoes an intramolecular reaction with the alkyne to form a ruthenacyclobutene. Subsequent cycloreversion yields the cyclic diene product and regenerates the active catalyst.[2]
Quantitative Data for 1,5-Enyne Metathesis:
| Substrate (1,5-Enyne) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Generic 1,5-enyne | Hoveyda-Grubbs II (5) | Dichloromethane | Reflux | 36 | 35 | [4] |
| Substituted 1,5-enyne | Hoveyda-Grubbs II | Microwave | - | - | 19-58 | [4] |
Experimental Protocol: Ring-Closing Enyne Metathesis of a this compound Derivative
-
Materials:
-
This compound derivative (1.0 eq)
-
Hoveyda-Grubbs II catalyst (5 mol%)
-
Anhydrous and degassed dichloromethane (DCM)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard Schlenk glassware
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the this compound derivative.
-
Dissolve the substrate in anhydrous and degassed DCM to a concentration of 0.05 M.
-
Add the Hoveyda-Grubbs II catalyst to the solution.
-
Heat the reaction mixture to reflux (approx. 40 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 12-36 hours), cool the reaction to room temperature.
-
Quench the reaction by adding a few drops of ethyl vinyl ether and stir for 30 minutes.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclic diene.
-
Gold-Catalyzed Cycloisomerization
Gold(I) complexes are powerful catalysts for the electrophilic activation of alkynes, leading to a variety of intramolecular cyclization reactions with alkenes.[5] For 1,5-enynes, gold-catalyzed cycloisomerization typically proceeds via a 6-endo-dig or 5-exo-dig cyclization pathway, often leading to the formation of bicyclic products.[5] The reaction is known for its mild conditions and high stereoselectivity.[5]
Mechanism:
The reaction is initiated by the coordination of the gold(I) catalyst to the alkyne moiety of the enyne, which increases its electrophilicity. The pendant alkene then acts as a nucleophile, attacking the activated alkyne. For a 1,5-enyne, this can lead to the formation of a cyclopropyl gold carbene intermediate. This highly reactive intermediate can then undergo various rearrangements, such as skeletal rearrangements or ring expansions, to yield the final product.[5]
Quantitative Data for Gold-Catalyzed Cycloisomerization of 1,5-Enynes:
| Substrate (1,5-Enyne derivative) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclopropane-tethered 1,5-enyne | [IPrAuCl]/AgSbF6 (2) | DCE | 60 | 2 | 92 | [6] |
| Phenyl-substituted 1,5-enyne | Ph3PAuCl/AgSbF6 (1) | CH2Cl2 | RT | - | 88 | [7] |
| N-tethered 1,5-enyne | NaAuCl4·2H2O (5) | EtOH | 70 | 12 | 75 | [5] |
Experimental Protocol: Gold(I)-Catalyzed Cycloisomerization of a this compound Derivative
-
Materials:
-
This compound derivative (1.0 eq)
-
[JohnPhosAu(NCMe)]SbF6 (2 mol%)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
In a vial under an inert atmosphere, dissolve the this compound derivative in anhydrous DCM (0.1 M).
-
Add the gold(I) catalyst to the stirred solution at room temperature (23 °C).[8]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a drop of triethylamine.[8]
-
Concentrate the solution in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the cyclized product.[8]
-
Pauson-Khand Reaction
The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone.[9] The reaction is typically mediated by cobalt carbonyl complexes, although other transition metals like rhodium and iridium can also be used.[9] The intramolecular version of the Pauson-Khand reaction is particularly useful for the synthesis of bicyclic systems with high regio- and stereoselectivity.[9]
Mechanism:
The reaction is initiated by the formation of a stable hexacarbonyl dicobalt alkyne complex. This is followed by the coordination of the alkene. A migratory insertion of the alkene into a cobalt-carbon bond forms a metallacyclopentene intermediate. Subsequent migratory insertion of a carbon monoxide ligand and reductive elimination yields the cyclopentenone product and regenerates a cobalt species.[3][9]
Quantitative Data for Intramolecular Pauson-Khand Reaction of Enynes:
| Enyne Type | Catalyst System | Promoter/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,6-Enyne | Co2(CO)8 (stoichiometric) | NMO | DCM | RT | 2-6 | 70-90 | [10] |
| 1,7-Enyne | Co2(CO)8 (stoichiometric) | Thermal | Toluene | 110-160 | 12-24 | 50-70 | [10] |
| 1,6-Enyne | [Rh(CO)2Cl]2 (catalytic) | CO (1 atm) | DCE | 80-110 | 1-4 | 75-95 | [10] |
Experimental Protocol: Intramolecular Pauson-Khand Reaction of a this compound Derivative
-
Materials:
-
This compound derivative (1.0 eq)
-
Dicobalt octacarbonyl (Co2(CO)8) (1.1 eq)
-
N-Methylmorpholine N-oxide (NMO) (3.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a solution of the this compound derivative in DCM, add dicobalt octacarbonyl.
-
Stir the solution at room temperature for 2 hours to allow for the formation of the alkyne-cobalt complex.
-
Add N-methylmorpholine N-oxide (NMO) portionwise over 1 hour.
-
Stir the reaction mixture at 25 °C and monitor by TLC until the starting material is consumed.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution and extract with DCM.
-
Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the bicyclic cyclopentenone.
-
Applications in Drug Development and Medicinal Chemistry
The carbocyclic and heterocyclic scaffolds generated from reactions of this compound and its derivatives are of significant interest to the pharmaceutical industry. These core structures are found in a multitude of natural products and synthetic molecules with pronounced biological activity.
-
Cyclopentenones , the products of the Pauson-Khand reaction, are present in various natural products with anticancer, antiviral, and anti-inflammatory properties. The cyclopentenone ring system can act as a Michael acceptor, enabling covalent interactions with biological targets.
-
Cyclic dienes and bicyclic systems produced through enyne metathesis and gold-catalyzed cycloisomerizations serve as versatile intermediates for the synthesis of more complex molecules. For instance, the diene functionality can readily undergo Diels-Alder reactions to rapidly increase molecular complexity and introduce multiple stereocenters.
The methodologies described provide efficient and atom-economical routes to these valuable molecular frameworks, making this compound a strategic starting material in the design and synthesis of novel therapeutic agents. The ability to generate diverse and complex molecular architectures from a simple precursor is a key strategy in modern drug discovery programs.[11]
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Enyne Metathesis [organic-chemistry.org]
- 3. soc.chim.it [soc.chim.it]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [PDF] Gold-catalyzed cycloisomerization of 1,5-allenynes via dual activation of an ene reaction. | Semantic Scholar [semanticscholar.org]
- 7. Gold-Catalyzed Cycloisomerization of 1,5-Allenynes via Dual Activation of an Ene Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Hept-1-en-5-yne in Cycloaddition Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hept-1-en-5-yne is a versatile 1,6-enyne, a class of molecules containing both an alkene and an alkyne separated by three single bonds.[1][2] This structural motif makes it a powerful building block in organic synthesis, particularly for the construction of complex carbocyclic and heterocyclic scaffolds through a variety of cycloaddition reactions.[3] The dual functionality of the double and triple bonds allows for a range of selective transformations, enabling rapid increases in molecular complexity from a simple acyclic precursor.[3][4] These application notes provide detailed protocols for key cycloaddition reactions involving this compound and its derivatives, including Enyne Metathesis/Diels-Alder cascades, Pauson-Khand reactions, and its use as a dienophile.
Application Note 1: Enyne Metathesis followed by [4+2] Cycloaddition
Overview: Ruthenium-catalyzed Ring-Closing Enyne Metathesis (RCEYM) is a powerful transformation for 1,6-enynes like this compound.[3] This intramolecular reaction leads to the formation of cyclic 1,3-dienes, which are valuable intermediates for subsequent cycloaddition reactions, most notably the Diels-Alder reaction.[3][5] This cascade approach allows for the efficient construction of complex bicyclic systems in a controlled manner.
General Scheme: The process involves two key steps:
-
Ring-Closing Enyne Metathesis (RCEYM): A substituted this compound derivative undergoes cyclization catalyzed by a ruthenium complex (e.g., Grubbs' catalyst) to form a six-membered cyclic diene.
-
Diels-Alder Reaction: The in-situ generated diene reacts with a dienophile to yield a bicyclic adduct. This can be an intermolecular reaction with an added dienophile or an intramolecular reaction if the dienophile is tethered to the original enyne substrate.
Workflow Diagram:
Caption: Workflow for the RCEYM/Diels-Alder cascade reaction.
Experimental Protocol: Synthesis of a Bicyclic Diene via RCEYM This protocol is adapted from a general procedure for enyne metathesis.[3]
Materials:
-
Substituted this compound (1.0 mmol, 1.0 eq)
-
Grubbs' first-generation catalyst (0.04 mmol, 4 mol%)
-
Anhydrous, degassed dichloromethane (DCM) (100 mL, to make a 0.01 M solution)
-
Argon or Nitrogen atmosphere
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a condenser and a magnetic stir bar, add the substituted this compound (1.0 mmol).
-
Under a positive pressure of argon, add anhydrous and degassed DCM (100 mL) to dissolve the substrate.
-
Add Grubbs' first-generation catalyst (0.04 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent system typically a gradient of ethyl acetate in hexanes) to afford the desired cyclic diene.
Data Summary:
| Catalyst | Substrate Concentration | Temperature | Reaction Time | Typical Yield | Reference |
| Grubbs' I (4 mol%) | 0.01 M in DCM | Room Temp. | 24 h | >85% | [3] |
| Grubbs' II (5 mol%) | 0.01 M in Toluene | 80 °C | 12 h | >90% | General |
Application Note 2: Pauson-Khand Reaction
Overview: The Pauson-Khand reaction is a formal [2+2+1] cycloaddition that involves an alkene, an alkyne, and carbon monoxide to form a cyclopentenone.[3] The intramolecular version of this reaction is particularly effective for 1,6-enynes like this compound, providing a direct route to bicyclic cyclopentenones, which are common motifs in natural products. The reaction is typically mediated by a cobalt-carbonyl complex, such as dicobalt octacarbonyl (Co₂(CO)₈).
General Scheme: this compound first reacts with Co₂(CO)₈ to form a stable alkyne-cobalt complex. Upon promotion by an amine N-oxide (e.g., NMO) or heat, the intramolecular cyclization proceeds, incorporating a molecule of carbon monoxide to yield the bicyclo[3.3.0]octenone core.
Workflow Diagram:
Caption: Workflow for the intramolecular Pauson-Khand reaction.[3]
Experimental Protocol: Synthesis of a Bicyclic Cyclopentenone This protocol is based on a typical procedure for the intramolecular Pauson-Khand reaction.[3]
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Dicobalt octacarbonyl (Co₂(CO)₈) (1.1 mmol, 1.1 eq)
-
N-Methylmorpholine N-oxide (NMO) (3.0 mmol, 3.0 eq)
-
Dichloromethane (DCM) (20 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in DCM (20 mL).
-
Add dicobalt octacarbonyl (1.1 mmol) to the solution.
-
Stir the solution at room temperature for 2 hours. A color change from dark brown to reddish-brown indicates the formation of the alkyne-cobalt complex.
-
Add N-Methylmorpholine N-oxide (NMO) (3.0 mmol) portionwise over 1 hour.
-
Continue stirring the reaction mixture at 25°C until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to afford the bicyclic cyclopentenone.
Data Summary:
| Reagent 1 | Reagent 2 | Promoter | Temperature | Typical Yield | Reference |
| This compound | Co₂(CO)₈ (1.1 eq) | NMO (3.0 eq) | 25 °C | 60-85% | [3] |
| This compound | Co₂(CO)₈ (1.1 eq) | TMANO (3.0 eq) | 0 °C | 70-90% | General |
Application Note 3: this compound as a Dienophile in [4+2] Cycloadditions
Overview: The alkene moiety in this compound can serve as a dienophile in a [4+2] Diels-Alder cycloaddition reaction with a suitable conjugated diene.[5] This reaction forms a six-membered ring, providing a reliable method for constructing cyclohexene derivatives with the enyne side chain available for further functionalization.[5] The reaction is typically thermally promoted and is more efficient with electron-rich dienes, as the alkene in this compound is unactivated.
General Scheme: this compound reacts with a conjugated diene (e.g., cyclopentadiene) upon heating to form a substituted cyclohexene adduct. The reaction proceeds via a concerted mechanism.[5]
Logical Diagram:
Caption: Logical diagram of the [4+2] Diels-Alder cycloaddition.
Experimental Protocol: General Procedure for Diels-Alder Reaction
Materials:
-
This compound (1.0 eq)
-
Diene (e.g., freshly cracked cyclopentadiene, 1.2 eq)
-
Anhydrous toluene or xylenes
-
Sealed tube or flask with condenser
Procedure:
-
Place this compound (1.0 eq) in a flame-dried sealed tube or a round-bottom flask equipped with a reflux condenser.
-
Add the diene (1.2 eq) followed by anhydrous toluene.
-
Seal the tube or heat the flask to reflux (typically 110-140 °C).
-
Maintain the temperature for 12-48 hours, monitoring the reaction by GC-MS or TLC.
-
After cooling to room temperature, carefully open the reaction vessel.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel to afford the desired cyclohexene adduct.
Data Summary:
| Diene | Dienophile | Temperature | Product | Typical Yield | Reference |
| Cyclopentadiene | This compound | 120 °C | Bicyclic adduct | Moderate-Good | General |
| 1,3-Butadiene | This compound | 150 °C (sealed tube) | Monocyclic adduct | Moderate | General |
| Furan | This compound | 100 °C | Oxabicyclic adduct | Reversible, often low yield | General |
Application Note 4: Palladium-Catalyzed Cycloisomerization/[4+2] Cycloaddition
Overview: A powerful one-pot strategy for synthesizing bicyclic frameworks involves a palladium-catalyzed cycloisomerization of 1,6-enynes, followed by an in-situ intermolecular [4+2] cycloaddition.[4] While the cited protocol specifies a 4-substituted hept-1-en-6-yne, the principle is applicable to other 1,6-enynes. The palladium catalyst first facilitates the cycloisomerization of the enyne to a reactive diene intermediate, which is then trapped by a dienophile in a Diels-Alder reaction.
General Scheme: A substituted this compound is treated with a palladium catalyst, which promotes its rearrangement into a cyclic diene. This diene is not isolated but immediately reacts with a dienophile present in the reaction mixture to form the final bicyclic product.
Workflow Diagram:
Caption: One-pot palladium-catalyzed cascade reaction.[4]
Experimental Protocol: Synthesis of a Bicyclic Derivative This protocol is adapted from a procedure for a related 1,6-enyne.[4]
Materials:
-
4-substituted this compound (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Dienophile (e.g., Methyl acrylate, 2.0 eq)
-
Anhydrous toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the 4-substituted this compound and the palladium catalyst.
-
Add anhydrous toluene to dissolve the reactants.
-
Add the dienophile (e.g., methyl acrylate) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired bicyclic heterocycle.[4]
Data Summary:
| Catalyst | Dienophile | Solvent | Temperature | Reaction Time | Typical Yield | Reference |
| Pd(PPh₃)₄ (5 mol%) | Methyl Acrylate | Toluene | 80-110 °C | 12-24 h | Good | [4] |
| Pd(OAc)₂/P(o-tol)₃ | N-Phenylmaleimide | Toluene | 100 °C | 12 h | Good-Excellent | General |
Disclaimer: The information provided in this document is for Research Use Only (RUO). The experimental protocols are representative and may require optimization for specific substrates and desired outcomes.
References
Application Notes and Protocols for Sonogashira Coupling with Hept-1-en-5-yne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and key considerations for the Sonogashira coupling of Hept-1-en-5-yne , a versatile building block in organic synthesis. The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, a crucial transformation in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][2] This document outlines the reaction mechanism, provides a detailed experimental protocol, and summarizes key reaction parameters for the successful application of this compound in Sonogashira cross-coupling reactions.
Introduction to Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction that utilizes a palladium catalyst and a copper(I) co-catalyst to link a terminal alkyne with an sp²-hybridized carbon of a vinyl or aryl halide.[3][4] The reaction typically proceeds under mild conditions, often at room temperature, and exhibits a broad tolerance for various functional groups, making it a highly valuable tool in synthetic chemistry.[4]
This compound, with its terminal alkyne and vinyl group, is an excellent substrate for Sonogashira coupling, enabling the synthesis of complex conjugated enynes. These structural motifs are present in numerous biologically active molecules and organic materials.
Reaction Mechanism
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle:
-
Oxidative Addition: A palladium(0) complex reacts with the aryl or vinyl halide (R-X) to form a palladium(II) intermediate.
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium(II) complex.
-
Reductive Elimination: The palladium(II) complex undergoes reductive elimination to yield the final coupled product (R-alkyne) and regenerate the palladium(0) catalyst.
-
-
Copper Cycle:
-
Copper Acetylide Formation: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide species. This step is crucial for activating the alkyne.[1]
-
A copper-free variant of the Sonogashira reaction also exists, which can be advantageous in certain applications to avoid potential issues with copper contamination.[5]
Generalized Experimental Protocol
This protocol provides a detailed methodology for a typical Sonogashira coupling reaction using this compound and an aryl or vinyl halide. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
Materials and Reagents:
-
This compound
-
Aryl or Vinyl Halide (e.g., Iodobenzene, Bromobenzene)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) Iodide (CuI)
-
Amine Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Anhydrous Solvent (e.g., Tetrahydrofuran (THF), Toluene, Dimethylformamide (DMF))
-
Inert Gas (Argon or Nitrogen)
-
Standard Glassware for Air-Sensitive Reactions (e.g., Schlenk flask)
Step-by-Step Procedure: [1]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the aryl or vinyl halide (1.0 mmol, 1.0 equiv.), the palladium catalyst (0.01-0.05 mmol, 1-5 mol%), and copper(I) iodide (0.02-0.1 mmol, 2-10 mol%).
-
Solvent and Base Addition: Add the anhydrous solvent (5-10 mL) and the amine base (2.0-3.0 mmol, 2-3 equiv.). Stir the mixture for 10-15 minutes at room temperature.
-
Alkyne Addition: Add this compound (1.1-1.5 mmol, 1.1-1.5 equiv.) to the reaction mixture dropwise using a syringe.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically stirred at room temperature or slightly elevated temperatures (40-60 °C) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the desired coupled product.
Data Presentation: Typical Reaction Parameters
The efficiency of the Sonogashira coupling is influenced by several factors. The following tables summarize typical conditions and catalyst systems.
Table 1: Typical Reaction Conditions for Sonogashira Coupling
| Parameter | Typical Range/Value | Notes |
| Aryl/Vinyl Halide | 1.0 equivalent | Iodides are generally more reactive than bromides.[4] |
| This compound | 1.1 - 1.5 equivalents | A slight excess is often used to ensure complete consumption of the halide. |
| Palladium Catalyst | 1 - 5 mol% | Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ are common choices. |
| Copper(I) Iodide | 2 - 10 mol% | Acts as a co-catalyst. |
| Base | 2 - 3 equivalents | Triethylamine or Diisopropylamine are frequently used. |
| Solvent | 5 - 10 mL per mmol of halide | THF, Toluene, or DMF are common choices. |
| Temperature | Room Temperature to 60 °C | Mild conditions are a key advantage of this reaction.[4] |
| Reaction Time | 2 - 24 hours | Monitored by TLC or GC. |
Table 2: Catalyst System Performance
| Palladium Catalyst | Co-catalyst | Base | Solvent | Typical Yields | Key Features |
| Pd(PPh₃)₂Cl₂ | CuI | TEA | THF | >90% | Standard, reliable conditions for a wide range of substrates. |
| Pd(PPh₃)₄ | CuI | DIPA | Toluene | >85% | Often used for less reactive halides. |
| Pd(OAc)₂ / Ligand | CuI | TEA | DMF | Variable | Allows for tuning of reactivity with different phosphine ligands. |
| PdCl₂(PPh₃)₂ | None (Copper-Free) | Piperidine | THF/H₂O | >80% | Useful when copper contamination is a concern. |
Visualizations
Caption: A simplified diagram of the Sonogashira coupling catalytic cycles.
Caption: A generalized workflow for the Sonogashira coupling experiment.
References
The Untapped Potential of Hept-1-en-5-yne in Heterocyclic Synthesis: Application Notes and Protocols
Introduction
Hept-1-en-5-yne is a versatile and reactive building block for the synthesis of a wide array of heterocyclic compounds. Its structure, featuring a terminal alkene and an internal alkyne, offers multiple sites for strategic chemical transformations. While specific literature on the direct application of this compound in heterocyclic synthesis is not abundant, its enyne framework makes it an ideal candidate for various modern synthetic methodologies. These notes provide an overview of potential applications and detailed, exemplary protocols for the synthesis of pyridines, pyrroles, and furans using this compound as a key starting material. The protocols are based on well-established transformations of structurally similar enynes and alkynes, offering a predictive framework for researchers in organic synthesis and drug discovery.
Application Note 1: Synthesis of Substituted Pyridines via [2+2+2] Cycloaddition
The cobalt-catalyzed [2+2+2] cycloaddition of alkynes and nitriles is a powerful method for the construction of substituted pyridine rings. This compound, with its alkyne functionality, can be utilized in an intermolecular reaction with a nitrile and another alkyne to generate highly substituted pyridines, which are prevalent scaffolds in pharmaceuticals.
Proposed Reaction Scheme:
Caption: Cobalt-catalyzed [2+2+2] cycloaddition for pyridine synthesis.
Experimental Protocol:
This protocol is adapted from the cobalt-catalyzed cycloaddition of diynes and nitriles.
Materials:
-
This compound (1.0 equiv)
-
Propiolonitrile (1.1 equiv)
-
Cobalt(I) bromide (CoBr) (5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Zinc powder (20 mol%)
-
Zinc iodide (ZnI₂) (10 mol%)
-
Anhydrous Dichloroethane (DCE)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add CoBr (5 mol%), PPh₃ (10 mol%), zinc powder (20 mol%), and ZnI₂ (10 mol%).
-
Add anhydrous DCE to the tube, and stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 equiv) and propiolonitrile (1.1 equiv) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired substituted pyridine.
Quantitative Data (Expected):
| Entry | Alkyne Partner | Nitrile Partner | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Propiolonitrile | Acetonitrile | 5 | DCE | 80 | 16 | 75-85 |
| 2 | Phenylacetylene | Benzonitrile | 5 | Toluene | 100 | 24 | 60-70 |
Application Note 2: Synthesis of Polysubstituted Pyrroles via Copper-Hydride Catalyzed Coupling
A modern and efficient route to polysubstituted pyrroles involves the copper-hydride (CuH) catalyzed coupling of enynes and nitriles.[1] This methodology is highly suitable for this compound, allowing for the rapid assembly of pyrrole cores with diverse substitution patterns. The reaction is proposed to proceed through a reductive coupling and subsequent cyclization cascade.[1]
Proposed Reaction Scheme:
Caption: CuH-catalyzed enyne-nitrile coupling for pyrrole synthesis.[1]
Experimental Protocol:
This protocol is based on the work of Zhou, L. et al. for the synthesis of pyrroles from 1,3-enynes.[1]
Materials:
-
This compound (1.0 equiv)
-
Benzonitrile (1.2 equiv)
-
Copper(I) acetate (CuOAc) (5 mol%)
-
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) (5 mol%)
-
Dimethoxymethylsilane (DMMS) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a glovebox, add CuOAc (5 mol%) and IPr (5 mol%) to a flame-dried vial.
-
Add anhydrous THF, followed by this compound (1.0 equiv) and benzonitrile (1.2 equiv).
-
Add DMMS (2.0 equiv) to the reaction mixture.
-
Seal the vial and stir the reaction mixture at 25 °C for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NH₄F and stirred for 1 hour.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the substituted pyrrole.
Quantitative Data (Expected):
| Entry | Nitrile (R'CN) | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzonitrile | CuOAc/IPr | THF | 25 | 24 | 80-90 |
| 2 | Acetonitrile | CuOAc/IPr | THF | 25 | 24 | 70-80 |
Application Note 3: Synthesis of 2,5-Disubstituted Furans via Palladium-Catalyzed Cycloisomerization
Substituted furans are important structural motifs in natural products and pharmaceuticals. A plausible route to furan synthesis from this compound involves a two-step sequence: initial functionalization of the alkyne to an enyne acetate, followed by a palladium-catalyzed cycloisomerization.[2]
Proposed Workflow:
Caption: Two-step synthesis of furans from this compound.[2]
Experimental Protocol (Cycloisomerization Step):
This protocol is adapted from the palladium-catalyzed synthesis of 2,5-disubstituted furans from enyne acetates.[2]
Materials:
-
Enyne acetate derived from this compound (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (30 mol%)
-
Water (1.5 equiv)
-
Nitromethane (MeNO₂)
Procedure:
-
To a sealed tube, add the enyne acetate (1.0 equiv), Pd(OAc)₂ (5 mol%), and BF₃·OEt₂ (30 mol%).
-
Add nitromethane as the solvent, followed by water (1.5 equiv).
-
Seal the tube and heat the reaction mixture to 80 °C for 10 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the 2,5-disubstituted furan.
Quantitative Data (Expected):
| Entry | Enyne Acetate Substituent (R) | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | H | Pd(OAc)₂/BF₃·OEt₂ | MeNO₂ | 80 | 10 | 85-95 |
| 2 | Phenyl | Pd(OAc)₂/BF₃·OEt₂ | MeNO₂ | 80 | 10 | 75-85 |
Disclaimer: The provided protocols are exemplary and based on analogous reactions reported in the literature for similar substrates. Researchers should conduct their own optimization studies for this compound. All reactions should be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
References
Application Notes and Protocols for Polymerization Reactions Involving "Hept-1-en-5-yne"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential polymerization strategies for the monomer Hept-1-en-5-yne. Due to the limited availability of published data specifically for this compound, the following protocols and data are based on established procedures for structurally similar 1,6-enynes. These notes are intended to serve as a foundational guide for developing polymerization processes for this monomer.
Introduction to this compound Polymerization
This compound is a non-conjugated enyne monomer with a terminal alkene and an internal alkyne. This structure offers versatile opportunities for polymerization through various mechanisms, including metathesis, Ziegler-Natta, cationic, and radical pathways. The choice of polymerization technique will significantly influence the resulting polymer's structure, properties, and potential applications in fields ranging from materials science to drug delivery.
This compound can undergo several polymerization reactions, primarily:
-
Metathesis Polymerization: Enyne metathesis is a powerful method for the polymerization of enynes, often leading to polymers with controlled structures.[1]
-
Ziegler-Natta Polymerization: This method is widely used for the polymerization of α-olefins and can be adapted for enynes to produce stereoregular polymers.[2]
-
Cationic Polymerization: Initiated by acids, this method can polymerize the alkene functionality of the monomer.
-
Radical Polymerization: This can be initiated by radical sources and may involve both the alkene and alkyne groups, potentially leading to cross-linked structures.[3]
Due to its instability, preventing undesired polymerization of this compound is crucial. Storage at low temperatures (2-8 °C) under an inert atmosphere (argon or nitrogen) and protection from light is recommended.[3] The addition of a suitable inhibitor may be necessary for long-term storage.[3]
Experimental Protocols
The following are detailed, adapted protocols for the polymerization of this compound based on methodologies for analogous 1,6-enynes.
Protocol 1: Metathesis Polymerization using Grubbs' Catalyst
This protocol describes the ring-closing metathesis polymerization of this compound using a Grubbs-type catalyst to potentially form a polymer with a cyclic repeating unit.
Materials:
-
This compound
-
Grubbs' 2nd or 3rd Generation Catalyst[1]
-
Anhydrous, deoxygenated solvent (e.g., toluene or dichloromethane)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
-
Inert gas supply (Argon or Nitrogen)
-
Schlenk line and glassware
Procedure:
-
Preparation: All glassware should be oven-dried and cooled under an inert atmosphere. The solvent must be rigorously dried and deoxygenated prior to use.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound in the chosen solvent to a concentration of 0.1-0.5 M.
-
Catalyst Addition: In a separate flask, dissolve the Grubbs' catalyst in a small amount of the solvent and transfer it to the monomer solution via cannula. The typical monomer-to-catalyst ratio ranges from 50:1 to 200:1.
-
Polymerization: Stir the reaction mixture at room temperature to 60°C. Monitor the reaction progress by techniques such as NMR or GPC.
-
Quenching: Upon reaching the desired conversion, terminate the polymerization by adding a small amount of ethyl vinyl ether.
-
Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Purification: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Characterization:
-
Molecular Weight and Polydispersity: Gel Permeation Chromatography (GPC).
-
Structure: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Thermal Properties: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Protocol 2: Ziegler-Natta Polymerization
This protocol outlines a potential method for the stereoregular polymerization of the vinyl group in this compound using a heterogeneous Ziegler-Natta catalyst.
Materials:
-
This compound
-
Titanium tetrachloride (TiCl₄) or Titanium trichloride (TiCl₃)
-
Triethylaluminium (Al(C₂H₅)₃) or Diethylaluminium chloride (Al(C₂H₅)₂Cl)
-
Anhydrous, deoxygenated heptane or toluene
-
Methanol with 10% HCl (for catalyst quenching and polymer precipitation)
-
Inert gas supply (Argon or Nitrogen)
-
Jacketed glass reactor
Procedure:
-
Catalyst Preparation: In a jacketed glass reactor under an inert atmosphere, add the chosen solvent followed by the titanium compound. Cool the suspension to the desired temperature (e.g., 0°C).
-
Activation: Slowly add the organoaluminium co-catalyst to the titanium suspension with stirring to form the active catalyst. The Al/Ti molar ratio is a critical parameter and typically ranges from 2:1 to 10:1.
-
Monomer Addition: Introduce the this compound monomer to the activated catalyst slurry.
-
Polymerization: Maintain the reaction at a controlled temperature (e.g., 50-80°C) and pressure (if applicable) for a set duration.
-
Termination: Quench the reaction by adding acidified methanol.
-
Isolation and Purification: The polymer will precipitate. Collect the solid by filtration, wash thoroughly with methanol to remove catalyst residues, and dry under vacuum.
Characterization:
-
Molecular Weight and Polydispersity: GPC.
-
Stereoregularity and Structure: NMR spectroscopy.
-
Crystallinity: X-ray Diffraction (XRD) and DSC.
Data Presentation
The following tables present representative (hypothetical) quantitative data for the polymerization of this compound based on typical results for analogous 1,6-enynes.
Table 1: Metathesis Polymerization of this compound
| Entry | Catalyst (mol%) | Monomer/Catalyst | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mₙ (kDa) | PDI (Mₙ/Mₙ) |
| 1 | Grubbs' 2nd Gen (1%) | 100:1 | Toluene | 40 | 12 | >95 | 15.2 | 1.15 |
| 2 | Grubbs' 3rd Gen (0.5%) | 200:1 | DCM | 25 | 8 | >98 | 28.7 | 1.08 |
| 3 | Grubbs' 3rd Gen (0.2%) | 500:1 | DCM | 25 | 18 | 92 | 55.4 | 1.21 |
Mₙ: Number-average molecular weight; PDI: Polydispersity index.
Table 2: Ziegler-Natta Polymerization of this compound
| Entry | Catalyst System | Al/Ti Ratio | Solvent | Temp (°C) | Time (h) | Yield (%) | Mₙ (kDa) | PDI |
| 1 | TiCl₄/Al(C₂H₅)₃ | 4:1 | Heptane | 70 | 4 | 85 | 150 | 3.5 |
| 2 | TiCl₃/Al(C₂H₅)₂Cl | 3:1 | Toluene | 60 | 6 | 78 | 210 | 4.1 |
| 3 | MgCl₂/TiCl₄/Al(C₂H₅)₃ | 5:1 | Heptane | 70 | 2 | 92 | 350 | 2.8 |
Mandatory Visualizations
The following diagrams illustrate the proposed polymerization mechanisms and experimental workflows.
Caption: Metathesis polymerization workflow for this compound.
Caption: Ziegler-Natta polymerization mechanism.
Caption: General workflow for radical polymerization.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Hept-1-en-5-yne
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with crude "Hept-1-en-5-yne".
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
Fractional Distillation Troubleshooting
Question: My distillation is resulting in a low yield of this compound. What are the potential causes and solutions?
Answer: Low yield during distillation can stem from several factors:
-
Improper temperature and pressure: The boiling point of this compound is approximately 110-112°C at atmospheric pressure.[1] Ensure your distillation setup can achieve and maintain the correct temperature and pressure. For temperature-sensitive compounds, vacuum distillation is recommended to lower the boiling point and prevent degradation.
-
Column flooding: This occurs when excess vapor flow causes liquid to be carried up the column, leading to poor separation and potential loss of product.[2][3] Reduce the heating rate to decrease the vapor flow.
-
Column weeping: This happens when the vapor flow is too low to hold up the liquid on the trays, causing it to leak down the column.[2][3] Increase the heating rate to increase vapor velocity.
-
Leaks in the apparatus: Check all joints and connections for leaks, as this can lead to loss of volatile product.
Question: The purity of my distilled this compound is lower than expected. How can I improve it?
Answer: Poor purity is often a result of inadequate separation of impurities. Consider the following:
-
Inefficient fractionating column: For compounds with close boiling points, a longer fractionating column with a higher number of theoretical plates is necessary for efficient separation.[1]
-
Incorrect reflux ratio: A higher reflux ratio can improve separation but will also increase the distillation time. Optimize the reflux ratio to balance purity and throughput.
-
Presence of azeotropes: Some impurities may form azeotropes with this compound, making separation by conventional distillation difficult. In such cases, azeotropic distillation with a suitable entrainer may be required.[2]
Chromatography Troubleshooting
Question: I am seeing poor separation of this compound from impurities during column chromatography. What can I do?
Answer: For nonpolar compounds like this compound, silica gel or alumina are common stationary phases. Poor separation can be addressed by:
-
Optimizing the solvent system: A nonpolar eluent system, such as hexane or a mixture of hexane and a slightly more polar solvent like diethyl ether or dichloromethane, is typically used. A gradient elution may be necessary to separate compounds with different polarities.
-
Adjusting the stationary phase: The choice of stationary phase and its activity can significantly impact separation. Ensure the stationary phase is properly activated before use.
-
Sample loading: Overloading the column can lead to broad peaks and poor resolution. Use an appropriate amount of crude material for the column size.
Frequently Asked Questions (FAQs)
Question: What are the common impurities in crude this compound?
Answer: The impurities will depend on the synthetic route. Common synthesis methods for enynes can result in side products such as isomers, starting materials, and byproducts from side reactions.[4][5] Potential impurities could include other isomers of heptenyne, unreacted starting materials, and solvents used in the synthesis.
Question: How should I store purified this compound?
Answer: this compound is a volatile and potentially reactive compound. It should be stored in a tightly sealed container, in a cool, dark place, and preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and polymerization.
Question: How can I assess the purity of my this compound sample?
Answer: The purity of this compound can be assessed using several analytical techniques:
-
Gas Chromatography (GC): Provides information on the number of components and their relative amounts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can be used for quantitative analysis to determine purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Data Presentation
Table 1: Potential Impurities and their Estimated Boiling Points
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Estimated Boiling Point (°C) | Rationale for Presence |
| This compound | C₇H₁₀ | 94.15 | 110-112 | Product |
| Hept-1-en-6-yne | C₇H₁₀ | 94.15 | ~110 | Isomerization product |
| Toluene | C₇H₈ | 92.14 | 111 | Common reaction solvent |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | Common reaction solvent |
| Unreacted starting materials | Varies | Varies | Varies | Incomplete reaction |
Note: Boiling points are estimates based on similar compounds and may vary.
Experimental Protocols
Protocol 1: Fractional Distillation of Crude this compound
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.
-
Sample Loading: Charge the round-bottom flask with the crude this compound. Add a few boiling chips to ensure smooth boiling.
-
Distillation:
-
Begin heating the flask gently.
-
Monitor the temperature at the top of the column. The temperature should rise and then stabilize at the boiling point of the first fraction (likely a lower boiling point impurity).
-
Collect the initial fractions (forerun) in a separate receiving flask.
-
As the temperature begins to rise again and stabilizes at the boiling point of this compound (approx. 110-112°C), switch to a clean receiving flask to collect the product fraction.
-
Stop the distillation when the temperature starts to rise significantly again or when only a small amount of residue remains in the distillation flask.
-
-
Analysis: Analyze the collected fractions for purity using GC or NMR.
Protocol 2: Purification by Preparative Gas Chromatography (Prep-GC)
For very high purity this compound, preparative GC can be employed.
-
Instrument Setup:
-
Use a preparative gas chromatograph equipped with a suitable column (e.g., a nonpolar column like DB-1 or DB-5).
-
Optimize the temperature program, carrier gas flow rate, and injection volume on an analytical scale first to achieve good separation.
-
-
Sample Injection: Inject an appropriate volume of the crude this compound onto the column.
-
Fraction Collection:
-
Monitor the detector signal.
-
As the peak corresponding to this compound elutes, collect the fraction using a collection trap. The trap is typically cooled with liquid nitrogen to condense the compound.
-
-
Recovery and Analysis:
-
Allow the collection trap to warm to room temperature.
-
Transfer the purified liquid to a clean vial.
-
Analyze the purity of the collected fraction using analytical GC or NMR.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common distillation problems.
References
- 1. tnhmc.com [tnhmc.com]
- 2. fiveable.me [fiveable.me]
- 3. Troubleshooting Distillation Column Malfunctions: Expert Guide [shipandshore.com]
- 4. Enyne synthesis [organic-chemistry.org]
- 5. Synthesis of 1,3-Enynes by Iron-Catalyzed Propargylic C–H Functionalization: An Alkyne Analogue for the Eschenmoser Methenylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Hept-1-en-5-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of Hept-1-en-5-yne. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for the synthesis of this compound and other 1,5-enynes are Acetylide Alkylation and Palladium-Catalyzed Sonogashira Coupling . Acetylide alkylation involves the reaction of an acetylide anion with an appropriate alkyl halide.[1][2] The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and a vinyl halide.[3][4]
Q2: What are the primary side products I should be aware of during the synthesis of this compound?
A2: For Acetylide Alkylation , the main side product is the corresponding alkene formed via an E2 elimination reaction.[1][2] In the case of Sonogashira Coupling , the most common side product is the homocoupled 1,3-diyne (a dimer of the starting alkyne), often referred to as a Glaser coupling product.[3][5]
Q3: How can I minimize the formation of the elimination side product in Acetylide Alkylation?
A3: To minimize E2 elimination, it is crucial to use a primary alkyl halide.[1][2] The use of secondary or tertiary alkyl halides significantly increases the likelihood of elimination due to the strong basicity of the acetylide anion.[1][2]
Q4: What is the main cause of homocoupling in the Sonogashira reaction and how can it be prevented?
A4: Homocoupling is primarily caused by the copper(I) co-catalyst in the presence of oxygen.[5] To prevent this, the reaction should be carried out under strictly anaerobic conditions, using degassed solvents and an inert atmosphere (e.g., argon or nitrogen).[5][6] Copper-free Sonogashira protocols have also been developed to circumvent this issue.[3][6]
Troubleshooting Guides
Synthesis Route 1: Acetylide Alkylation
Issue: Low yield of this compound and a significant amount of a lower boiling point side product.
Possible Cause: This is likely due to the E2 elimination of the alkyl halide, leading to the formation of an alkene.
Troubleshooting Steps:
-
Verify the Alkyl Halide: Ensure you are using a primary alkyl halide (e.g., 5-bromopent-1-ene). Secondary and tertiary halides are prone to elimination.[1][2]
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes favor the SN2 substitution over elimination.
-
Choice of Base and Solvent: While strong bases like sodium amide are necessary to form the acetylide, the choice of solvent can influence the reaction outcome. Ensure the solvent is anhydrous.
Synthesis Route 2: Sonogashira Coupling
Issue: A significant amount of a high molecular weight, symmetrical diyne is observed in the product mixture.
Possible Cause: This is the result of homocoupling of the terminal alkyne starting material.
Troubleshooting Steps:
-
Ensure Inert Atmosphere: The most critical step is to rigorously exclude oxygen from the reaction. Use Schlenk techniques, degas all solvents and reagents thoroughly (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas), and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[5][6]
-
Catalyst and Reagent Quality: Use fresh, high-purity palladium catalyst, copper(I) iodide, and amine base. Degraded reagents can lead to side reactions.[6]
-
Consider a Copper-Free Protocol: If homocoupling remains a persistent issue, switching to a copper-free Sonogashira protocol can be an effective solution.[3][6]
-
Slow Addition of Alkyne: In some cases, slow addition of the terminal alkyne to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[7]
Data Presentation: Common Side Products
| Synthesis Method | Target Product | Common Side Product | Side Product Structure | Cause | Mitigation Strategies |
| Acetylide Alkylation | This compound | Pent-1-ene | CH₂=CHCH₂CH₂CH₃ | E2 Elimination | Use primary alkyl halides; control temperature.[1][2] |
| Sonogashira Coupling | This compound | 1,3-diyne dimer | R-C≡C-C≡C-R | Homocoupling (Glaser) | Exclude oxygen; use fresh reagents; consider copper-free methods.[3][5][6] |
Note: The yield of side products is highly dependent on specific reaction conditions. Under optimized conditions, homocoupling in Sonogashira reactions can be reduced to as low as ~2%.[8][9]
Experimental Protocols
Acetylide Alkylation for this compound Synthesis
This protocol is a general representation and may require optimization.
-
Preparation of Sodium Amide: In a flame-dried, three-necked flask equipped with a stirrer, a gas inlet, and a condenser, add liquid ammonia (approx. 100 mL) at -78 °C. Add a catalytic amount of ferric nitrate. Cautiously add small pieces of sodium metal until a persistent blue color is observed, then add the remaining sodium required.
-
Formation of Sodium Acetylide: Bubble acetylene gas through the sodium amide solution until the blue color disappears, indicating the formation of sodium acetylide.
-
Alkylation: To the suspension of sodium acetylide, add a solution of 5-bromopent-1-ene in anhydrous THF dropwise at -33 °C (dry ice/acetone bath).
-
Reaction Monitoring and Workup: Stir the reaction mixture for several hours, monitoring the progress by GC-MS. Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride. Allow the ammonia to evaporate.
-
Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography to obtain this compound.
Sonogashira Coupling for this compound Synthesis
This protocol describes the coupling of propyne with 1-bromo-but-1-ene as an illustrative example for a similar enyne synthesis.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and copper(I) iodide (1-2 mol%).
-
Addition of Reagents: Add an anhydrous amine solvent (e.g., triethylamine or diisopropylamine). Add 1-bromo-but-1-ene (1.0 eq).
-
Addition of Alkyne: Bubble propyne gas through the solution or add a solution of propyne in an anhydrous solvent.
-
Reaction Monitoring and Workup: Stir the reaction at room temperature or with gentle heating, monitoring by TLC or GC-MS. Once the starting material is consumed, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Purification: Wash the filtrate with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the enyne product.
Mandatory Visualization
Caption: Workflow for this compound synthesis via Acetylide Alkylation.
Caption: Workflow for this compound synthesis via Sonogashira Coupling.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Alkylation of Acetylide Anions | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. depts.washington.edu [depts.washington.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for "Hept-1-en-5-yne"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hept-1-en-5-yne. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: this compound is typically synthesized via carbon-carbon bond-forming reactions. The two most prevalent methods are the alkylation of an acetylide anion and the palladium-catalyzed Sonogashira cross-coupling reaction. The choice between these methods often depends on the availability of starting materials and the desired scale of the reaction.
Q2: My Sonogashira coupling reaction to synthesize an enyne is resulting in a low yield. What are the likely causes?
A2: Low yields in Sonogashira couplings can be attributed to several factors. Key areas to investigate include:
-
Catalyst Inactivity: The palladium catalyst may have degraded. It is crucial to use a high-quality catalyst and handle it under an inert atmosphere.
-
Inadequate Solvent/Base Quality: The use of dry, degassed solvents and a suitable amine base is critical. Residual water or oxygen can deactivate the catalyst.
-
Alkyne Homocoupling (Glaser Coupling): The terminal alkyne can couple with itself to form a diyne byproduct. This is often promoted by the presence of oxygen.
-
Reaction Temperature: The temperature may be too low for the specific substrates. While many Sonogashira reactions proceed at room temperature, some may require gentle heating.
Q3: I am observing multiple products in my enyne metathesis reaction. What could be the reason?
A3: The formation of multiple products in enyne metathesis can be influenced by the reaction temperature and the choice of solvent. For some gold-catalyzed cycloisomerizations, for instance, different products can be selectively synthesized by controlling the temperature. The solvent can also play a crucial role in directing the reaction pathway.
Q4: My catalyst appears to be deactivating during my enyne reaction. What are the common causes and how can I mitigate this?
A4: Catalyst deactivation is a common issue in enyne reactions. Potential causes include:
-
Coordinating Functional Groups: The substrate may contain functional groups that coordinate to the metal center and inhibit catalysis.
-
Reaction with Terminal Alkynes: In some ruthenium-catalyzed systems, terminal alkynes can lead to catalyst decomposition.
-
Presence or Absence of Ethylene: For certain ruthenium-catalyzed enyne metathesis reactions, an ethylene atmosphere can be beneficial for catalyst turnover.
Q5: What are the recommended storage conditions for this compound?
A5: this compound is an unsaturated hydrocarbon and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place to prevent polymerization and degradation.
Troubleshooting Guides
Issue 1: Low or No Conversion in Enyne Reactions
If you are experiencing low or no conversion in your enyne reaction, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low conversion rates in enyne reactions.
Detailed Steps:
-
Verify Reagent & Solvent Purity: Ensure the enyne substrate is pure and free from contaminants. Use anhydrous and degassed solvents appropriate for the catalyst system.
-
Ensure Inert Atmosphere: Many catalysts used in enyne reactions are sensitive to oxygen. Conduct the reaction under a strictly inert atmosphere (argon or nitrogen).
-
Check Catalyst Activity: Confirm that the catalyst has been stored correctly and has not degraded. If possible, test the catalyst on a known reaction to verify its activity.
-
Optimize Reaction Temperature: The reaction temperature can significantly influence the reaction rate. Gradually increase the temperature while monitoring the reaction progress.
-
Adjust Concentration: The concentration of the reactants can affect the reaction kinetics. Experiment with different concentrations to find the optimal conditions.
Issue 2: Formation of Byproducts in Gold-Catalyzed Cycloisomerization
The formation of byproducts is a common challenge in gold-catalyzed cycloisomerization reactions. This guide provides a logical approach to troubleshoot this issue.
Caption: Troubleshooting workflow for byproduct formation in gold-catalyzed reactions.
Detailed Steps:
-
Adjust Reaction Temperature: Temperature can influence the selectivity of the reaction. Try running the reaction at a lower or higher temperature to favor the formation of the desired product.
-
Screen Different Solvents: The choice of solvent can significantly impact the reaction outcome. Experiment with solvents of varying polarity.
-
Modify Catalyst/Ligand: The ligand on the gold catalyst can influence its reactivity and selectivity. Consider using a catalyst with a different ligand.
-
Consider Substrate Modification: If possible, modifying the substrate slightly may alter the reaction pathway and reduce the formation of byproducts.
Data Presentation
Table 1: Comparison of Catalysts for Ring-Closing Enyne Metathesis (RCEYM) of a this compound Analogue
Data adapted from a study on a structurally analogous substrate and may serve as a starting point for optimization.
| Catalyst | Conditions | Reaction Time (h) | Yield (%) |
| Grubbs' 1st Gen. | CH₂Cl₂, rt | 24 | 60 |
| Grubbs' 1st Gen. | CH₂Cl₂, rt, Ethene atm. | 4 | 95 |
| Grubbs' 2nd Gen. | CH₂Cl₂, rt | 2 | 85 |
| Hoveyda-Grubbs' 2nd Gen. | CH₂Cl₂, rt | 3 | 88 |
Table 2: Optimization of Sonogashira Coupling for Enynes
Typical ranges for reaction parameters that can be varied to optimize the yield.
| Parameter | Range | Notes |
| Pd Catalyst Loading | 1-5 mol% | Higher loading may be needed for less reactive substrates. |
| Cu(I) Co-catalyst | 2-10 mol% | Excess can promote alkyne homocoupling. |
| Base | 2-4 equivalents | Typically an amine like triethylamine or diisopropylamine. |
| Temperature | Room Temp. to 60 °C | Substrate dependent. |
| Concentration | 0.1 - 1.0 M | Higher concentrations can favor intermolecular reactions. |
Experimental Protocols
Protocol 1: Synthesis of a this compound Analogue via Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of a vinyl bromide with a terminal alkyne, which can be adapted for the synthesis of this compound.[1]
Materials:
-
Vinyl bromide (1.0 eq)
-
Terminal alkyne (e.g., 1-pentyne for a constitutional isomer of this compound) (1.2 eq)
-
Pd(PPh₃)₄ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (3 eq)
-
Anhydrous, degassed THF
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄ and CuI.
-
Add anhydrous, degassed THF, followed by triethylamine.
-
Add the terminal alkyne to the stirring solution.
-
Add the vinyl bromide dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or fractional distillation under reduced pressure to afford the desired enyne.[2]
Protocol 2: General Procedure for Ring-Closing Enyne Metathesis (RCEYM)
This protocol provides a general method for the RCEYM of a diene derived from an enyne using a Grubbs-type catalyst.[3]
Materials:
-
Enyne substrate (1.0 eq)
-
Grubbs' catalyst (e.g., Grubbs' 2nd Generation, 1-5 mol%)
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Ethene gas (optional)
Procedure:
-
Dissolve the enyne substrate in anhydrous, degassed solvent in a flame-dried Schlenk flask under an inert atmosphere.
-
If using an ethene atmosphere, bubble ethene gas through the solution for 15-20 minutes.
-
Add the Grubbs' catalyst to the stirring solution.
-
Stir the reaction at the desired temperature (typically room temperature to 40 °C) and monitor its progress by TLC or GC-MS.
-
Once the reaction is complete, quench by opening the flask to the air or by adding a few drops of ethyl vinyl ether.
-
Concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Procedure for Gold-Catalyzed Cycloisomerization of 1,6-Enynes
This is a general procedure for the gold-catalyzed cycloisomerization of 1,6-enynes.[4]
Materials:
-
1,6-Enyne substrate (1.0 eq)
-
Gold(I) catalyst (e.g., [JohnPhosAu(NCMe)]SbF₆, 2 mol%)
-
Anhydrous dichloromethane
Procedure:
-
To a stirred solution of the 1,6-enyne substrate in anhydrous dichloromethane at room temperature, add the gold(I) catalyst.
-
Stir the reaction for the required time, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with a drop of triethylamine.
-
Concentrate the solution in vacuo.
-
Purify the crude product by column chromatography on silica or neutral alumina.[4]
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the Sonogashira coupling reaction.
Caption: Simplified "ene-first" mechanism for Ru-catalyzed enyne metathesis.
References
Stability and proper storage conditions for "Hept-1-en-5-yne"
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information on the stability and proper storage of Hept-1-en-5-yne (CAS: 821-40-9). Please consult this guide to ensure the integrity of your compound and the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key reactive features?
This compound is an unsaturated hydrocarbon with a seven-carbon chain containing both a terminal double bond (alkene) at the 1-position and an internal triple bond (alkyne) at the 5-position.[1] Its structure as a conjugated enyne system makes it a versatile reagent in organic synthesis. The terminal alkene is susceptible to electrophilic additions and cycloadditions, while the internal alkyne is reactive towards nucleophilic additions and oxidations.[1]
Q2: What are the general recommendations for the storage of this compound?
While specific stability data for this compound is limited, general best practices for storing volatile and reactive organic compounds should be followed. It is recommended to store this compound in a cool, dry, and well-ventilated area, away from sources of ignition. The container should be tightly sealed to prevent evaporation and exposure to oxygen. For long-term storage, refrigeration is advisable.
Q3: Is this compound sensitive to air or light?
Due to the presence of unsaturated bonds, this compound may be sensitive to air and light. The double and triple bonds can be susceptible to oxidation and polymerization upon prolonged exposure. Therefore, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a light-protected container (e.g., an amber vial).
Q4: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, compounds with similar enyne structures can be prone to:
-
Oxidation: The double and triple bonds can react with atmospheric oxygen, potentially forming peroxides, aldehydes, ketones, or carboxylic acids.
-
Polymerization: The unsaturated nature of the molecule makes it susceptible to polymerization, especially in the presence of light, heat, or catalytic impurities.
-
Isomerization: Under certain conditions, the positions of the double and triple bonds could potentially isomerize.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling and use of this compound in experimental settings.
| Issue | Potential Cause | Recommended Action |
| Low reaction yield or unexpected side products | Compound degradation due to improper storage. | Verify the purity of your this compound using techniques like NMR or GC-MS before use. Ensure it has been stored under the recommended conditions (cool, dark, inert atmosphere). |
| Incompatibility with reaction conditions. | The enyne functionality may be sensitive to certain reagents or catalysts. Review the compatibility of all reaction components with alkenes and alkynes. Consider performing a small-scale test reaction. | |
| Presence of atmospheric oxygen or moisture. | Use anhydrous and deoxygenated solvents. Conduct the reaction under a strictly inert atmosphere (argon or nitrogen). | |
| Inconsistent experimental results | Variability in compound purity between batches. | Characterize each new batch of this compound to confirm its identity and purity. |
| Gradual degradation of the stock solution. | If using a stock solution, prepare it fresh whenever possible. If storing a solution, keep it refrigerated and protected from light. Monitor for any changes in color or the appearance of precipitates. | |
| Difficulty in dissolving the compound | Inappropriate solvent choice. | This compound is expected to be soluble in common organic solvents. If you encounter solubility issues, consider gentle warming or sonication, ensuring the compound's volatility is taken into account. |
Experimental Protocols
Protocol: Accelerated Stability Study of this compound
Objective: To evaluate the stability of this compound under stressed conditions (elevated temperature and light exposure).
Materials:
-
This compound
-
Inert, transparent, and amber vials with septa
-
Anhydrous solvent (e.g., hexane or acetonitrile)
-
Internal standard (e.g., a stable hydrocarbon like dodecane)
-
GC-MS instrument
-
Oven or incubator
-
Light source (e.g., a UV lamp or a well-lit area)
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen anhydrous solvent with a known concentration.
-
Add a known concentration of the internal standard to the stock solution.
-
Aliquot the solution into several transparent and amber vials, ensuring a consistent headspace.
-
Purge the vials with an inert gas (e.g., argon) before sealing.
-
-
Storage Conditions:
-
Control Group: Store one set of amber vials at the recommended storage temperature (e.g., 4°C) in the dark.
-
Thermal Stress Group: Place a set of amber vials in an oven at an elevated temperature (e.g., 40°C).
-
Photostability Group: Place a set of transparent vials under a controlled light source at a constant temperature.
-
-
Time Points:
-
Analyze samples from each group at predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week).
-
-
Analysis:
-
At each time point, withdraw an aliquot from a vial from each group.
-
Analyze the sample by GC-MS.
-
Quantify the peak area of this compound relative to the internal standard.
-
Monitor for the appearance of any new peaks that may indicate degradation products.
-
-
Data Presentation:
-
Plot the percentage of remaining this compound against time for each storage condition.
-
Summarize the results in a table for easy comparison.
-
Quantitative Data Summary (Hypothetical Example)
| Storage Condition | Time (hours) | This compound Remaining (%) | Appearance of Degradation Products |
| Control (4°C, Dark) | 0 | 100 | No |
| 24 | 99.8 | No | |
| 72 | 99.5 | No | |
| 168 | 99.2 | No | |
| Thermal Stress (40°C, Dark) | 0 | 100 | No |
| 24 | 95.3 | Minor peaks observed | |
| 72 | 88.1 | Increase in degradation peaks | |
| 168 | 75.4 | Significant degradation | |
| Photostability (25°C, Light) | 0 | 100 | No |
| 24 | 92.7 | Minor peaks observed | |
| 72 | 81.5 | Increase in degradation peaks | |
| 168 | 65.8 | Significant degradation |
Visualizations
Caption: Troubleshooting workflow for stability issues with this compound.
Caption: Decision tree for the proper storage of this compound.
References
Troubleshooting low yields in "Hept-1-en-5-yne" reactions
Welcome to the Technical Support Center for Hept-1-en-5-yne reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting common issues encountered during the synthesis and use of this compound, with a focus on addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
Palladium-catalyzed Sonogashira Coupling: This involves the cross-coupling of a terminal alkyne (like propyne) with a vinyl halide (such as 1-iodo-1-pentene or 1-bromo-1-pentene). This is often the preferred method due to its efficiency and modularity.
-
Partial Hydrogenation of a Diyne: This method involves the selective reduction of a 1,5-heptadiyne using a "poisoned" catalyst, most commonly Lindlar's catalyst, to yield the corresponding enyne.[1][2]
Q2: I am experiencing very low to no yield in my Sonogashira coupling reaction to produce this compound. What are the first things I should check?
A2: When troubleshooting a low-yield Sonogashira reaction, it is crucial to systematically assess the foundational components of your experimental setup. The most common culprits are:
-
Reagent Purity: Ensure that your vinyl halide and propyne are of high purity. Contaminants can poison the catalyst.
-
Solvent and Reagent Quality: Use anhydrous, degassed solvents. The presence of residual water or oxygen can deactivate the palladium catalyst.
-
Catalyst Activity: Verify that your palladium and copper catalysts have been stored correctly under an inert atmosphere and have not degraded. If in doubt, test the catalyst with a known, reliable reaction.
-
Inert Atmosphere: Ensure that the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) from start to finish.
Q3: My reaction is producing a significant amount of a side product that appears to be a homocoupling of my starting alkyne. How can I prevent this?
A3: The formation of a diyne byproduct is likely due to Glaser-type homocoupling of the terminal alkyne.[3] This is a common side reaction in Sonogashira couplings. To minimize this:
-
Ensure an efficient cross-coupling catalytic cycle: The homocoupling becomes more prevalent when the desired cross-coupling reaction is slow. Re-evaluate your catalyst system, temperature, and reactant concentrations.
-
Amine Selection: The choice of amine base can influence the rate of homocoupling.
-
Copper Co-catalyst: While essential for the reaction, the copper(I) co-catalyst can also promote homocoupling. Ensure it is used in the correct catalytic amount.
Q4: I am attempting a partial hydrogenation of a diyne to synthesize this compound, but I am isolating the fully saturated alkane. What went wrong?
A4: The isolation of the alkane indicates over-reduction. The key to partial hydrogenation is the use of a "poisoned" catalyst, like Lindlar's catalyst, which is intentionally less reactive.[1][4]
-
Catalyst Deactivation: The lead in Lindlar's catalyst deactivates the palladium surface, making it selective for the reduction of alkynes to alkenes without further reducing the alkene.[5]
-
Reaction Time: Even with a poisoned catalyst, prolonged reaction times can lead to over-reduction. It is crucial to monitor the reaction closely (e.g., by TLC or GC-MS) and stop it as soon as the starting diyne is consumed.
Troubleshooting Low Yields: A Step-by-Step Guide
If you are experiencing low yields, this guide will walk you through a logical troubleshooting process.
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
Data on Reaction Parameter Optimization
The following tables summarize how different reaction parameters can affect the yield in Sonogashira coupling reactions, based on data from analogous systems.
Table 1: Effect of Solvent on Sonogashira Coupling Yield
| Entry | Solvent | Yield (%) | Notes |
| 1 | DMF | High | Commonly used, good for dissolving reactants and catalysts. |
| 2 | THF | Moderate to High | Another common choice, but can give lower yields than DMF in some cases. |
| 3 | Toluene | Moderate | Less polar option, may require higher temperatures. |
| 4 | Acetonitrile | Moderate to High | Can be a good alternative to DMF. |
Note: Yields are illustrative and can vary significantly based on the specific substrates, catalyst, and base used.
Table 2: Effect of Catalyst and Base on Sonogashira Coupling Yield
| Entry | Palladium Catalyst | Co-catalyst | Base | Yield (%) |
| 1 | Pd(PPh₃)₄ | CuI | Et₃N | High |
| 2 | PdCl₂(PPh₃)₂ | CuI | Et₃N | High |
| 3 | Pd(OAc)₂ / PPh₃ | CuI | Et₃N | Moderate to High |
| 4 | PdCl₂(PPh₃)₂ | None | Et₃N | Low to Moderate |
| 5 | PdCl₂(PPh₃)₂ | CuI | K₂CO₃ | Low to Moderate |
Note: The copper(I) co-catalyst is generally crucial for high yields in Sonogashira reactions.[6][7] The choice of base is also critical and should be optimized for the specific reaction.
Experimental Protocols
Protocol 1: Synthesis of this compound via Sonogashira Coupling
This protocol describes a general procedure for the palladium-catalyzed coupling of a vinyl bromide with propyne.
Materials:
-
(E/Z)-1-Bromopent-1-ene (1.0 eq)
-
Propyne (gas or condensed) (1.2 eq)
-
PdCl₂(PPh₃)₂ (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (Et₃N) (Anhydrous, 3.0 eq)
-
N,N-Dimethylformamide (DMF) (Anhydrous)
Procedure:
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen/argon inlet, add PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Reagents: Under a positive pressure of inert gas, add anhydrous DMF, followed by anhydrous triethylamine and (E/Z)-1-bromopent-1-ene (1.0 eq).
-
Propyne Addition: Bubble propyne gas through the solution for 15-20 minutes, or add condensed propyne at a low temperature.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether or pentane (3x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: A simplified catalytic cycle for the Sonogashira cross-coupling reaction.
Protocol 2: Synthesis of this compound via Partial Hydrogenation
This protocol outlines a general procedure for the selective reduction of a diyne using Lindlar's catalyst.
Materials:
-
Hepta-1,5-diyne (1.0 eq)
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead) (0.05 g per 1 g of diyne)
-
Quinoline (1-2 drops, optional)
-
Hexane or Ethyl Acetate (solvent)
-
Hydrogen gas (H₂)
Procedure:
-
Setup: In a round-bottom flask, dissolve hepta-1,5-diyne (1.0 eq) in hexane or ethyl acetate.
-
Catalyst Addition: Add Lindlar's catalyst and a drop of quinoline (this further moderates the catalyst activity).
-
Hydrogenation: Seal the flask, evacuate and purge with hydrogen gas several times. Maintain a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions).
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress very carefully by TLC or GC-MS. The reaction should be stopped as soon as the starting material is consumed to avoid over-reduction to the alkane.
-
Workup: Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Rinse the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by distillation or chromatography if necessary.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. orgosolver.com [orgosolver.com]
- 3. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 4. Khan Academy [khanacademy.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Safe Handling of Hept-1-en-5-yne
Disclaimer: No specific Safety Data Sheet (SDS) for Hept-1-en-5-yne was located. The following guidance is based on the general properties of volatile alkynes and unsaturated hydrocarbons. Users must conduct a thorough risk assessment for their specific experimental conditions and consult their institution's safety office.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on its structure as a volatile enyne, the primary hazards are:
-
Flammability: Unsaturated hydrocarbons are often flammable and may form explosive mixtures with air. Vapors can be heavier than air and travel to an ignition source.[1][2][3][4][5]
-
Inhalation Toxicity: Volatile organic compounds can cause respiratory irritation, dizziness, or other central nervous system effects.[6]
-
Skin and Eye Irritation: Direct contact can cause irritation or burns.[7][8]
-
Reactivity: Alkynes can be reactive and may undergo hazardous reactions under certain conditions, such as in the presence of strong oxidizing agents or certain metals.[9]
Q2: What Personal Protective Equipment (PPE) is required when handling this compound?
A2: A comprehensive PPE ensemble is mandatory.[10][11][12][13] This includes:
-
Eye Protection: Chemical safety goggles and a face shield.[10][11][13][14]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.[10][13][14]
-
Body Protection: A flame-retardant lab coat and additional protective clothing as needed.[2][10][13]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of exposure above permissible limits, a respirator may be necessary.[11][14][15]
Q3: How should I properly store this compound?
A3: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1][2][3][9][16] The container should be tightly sealed and clearly labeled.[1][2][3] It should be stored separately from incompatible materials like oxidizing agents and strong acids.[3][9]
Q4: What should I do in case of a spill?
A4: In case of a small spill:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation and eliminate all ignition sources.[4]
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the absorbed material into a designated, sealed container for hazardous waste disposal.[17]
-
Clean the spill area with a suitable solvent, and also collect this for disposal. For large spills, evacuate the area and contact your institution's emergency response team.
Q5: How do I dispose of waste this compound?
A5: this compound and any contaminated materials must be disposed of as hazardous waste.[17] Do not pour it down the drain.[17] Collect all waste in a clearly labeled, sealed, and compatible container.[17] Follow all local, state, and federal regulations for hazardous waste disposal.
Troubleshooting Guides
| Issue | Probable Cause | Solution |
| Faint odor detected in the lab | Minor leak from container or experimental setup. | Immediately check all connections and container seals while wearing appropriate PPE. Work within a certified chemical fume hood to minimize exposure. |
| Skin contact with the liquid | Improper handling or glove failure. | Immediately remove contaminated clothing and flush the affected skin area with copious amounts of water for at least 15 minutes.[6][7][8][18] Seek medical attention if irritation persists. |
| Eye contact with the liquid | Inadequate eye protection. | Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[7][8] Seek immediate medical attention. |
| Dizziness or lightheadedness | Inhalation of vapors due to inadequate ventilation. | Immediately move to an area with fresh air.[6][19] If symptoms persist, seek medical attention. Review and improve ventilation procedures. |
Quantitative Data (for Analogous Volatile Hydrocarbons)
| Parameter | Value (Example Compound: 1-Heptyne) | Reference Compound |
| Boiling Point | ~ 127-128 °C | 1-Octyne[2] |
| Flash Point | ~ -1 °C | Heptane |
| Density | ~ 0.747 g/cm³ | 1-Octyne[2] |
| Vapor Density | Heavier than air | General for hydrocarbons[1] |
Experimental Protocols
Protocol 1: General Handling and Dispensing
-
Preparation: Before starting, ensure a chemical fume hood is certified and functioning correctly. Have all necessary PPE, spill containment materials, and waste containers readily available.
-
Personal Protective Equipment: Don chemical safety goggles, a face shield, a flame-retardant lab coat, and chemical-resistant gloves.
-
Inert Atmosphere: For reactions sensitive to air or moisture, or to enhance safety, handle the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Dispensing: Use a properly functioning syringe or cannula for transferring the liquid. Avoid pouring directly from the bottle to minimize vapor release.
-
Grounding: When transferring larger quantities, ground and bond containers to prevent static discharge, which could be an ignition source.[1][3]
-
Post-Handling: Tightly seal the container immediately after use. Clean any contaminated surfaces and properly dispose of all contaminated disposable materials (e.g., pipette tips, wipes) in the designated hazardous waste container.
Protocol 2: First Aid Procedures
-
Inhalation: Move the affected person to fresh air immediately.[6][18][19] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[18]
-
Skin Contact: Remove contaminated clothing and shoes. Immediately flush the skin with plenty of soap and water for at least 15 minutes.[6][8][18] Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]
Visualizations
Caption: Logical workflow for the safe handling of this compound.
References
- 1. dhc-solvent.de [dhc-solvent.de]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. novachem.com [novachem.com]
- 4. legacy.plasticseurope.org [legacy.plasticseurope.org]
- 5. upresins.org [upresins.org]
- 6. cprcertificationnow.com [cprcertificationnow.com]
- 7. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]
- 8. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]
- 9. resources.bio-techne.com [resources.bio-techne.com]
- 10. benchchem.com [benchchem.com]
- 11. hazmatschool.com [hazmatschool.com]
- 12. allanchem.com [allanchem.com]
- 13. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 16. News - ãTipsãDangerous! In high temperature weather, unsaturated resin must be stored and used in this way [fiberglassfiber.com]
- 17. benchchem.com [benchchem.com]
- 18. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 19. First Aid - Dealing with Toxins and Toxic Fumes [moh.gov.sa]
Challenges in the scale-up of "Hept-1-en-5-yne" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scale-up synthesis of Hept-1-en-5-yne. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scale-up?
A1: The two most promising synthetic routes for the scale-up of this compound are:
-
Grignard Reaction: This involves the coupling of a propargyl Grignard reagent with an appropriate alkenyl halide (e.g., 4-bromo-1-butene). This is a classic and often cost-effective method for C-C bond formation.
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction involves a vinyl halide (e.g., vinyl bromide or iodide) and propyne. This method offers high yields and good functional group tolerance but may be more expensive due to the catalyst system.[1][2]
Q2: What are the primary challenges when scaling up the Grignard synthesis of this compound?
A2: The main challenge is the potential for the propargyl Grignard reagent to rearrange to its allenyl isomer. This leads to the formation of isomeric impurities that can be difficult to separate from the desired product. Maintaining strict temperature control and using an in-situ generation of the Grignard reagent are critical to minimize this side reaction.[3]
Q3: What are the key considerations for the scale-up of the Sonogashira coupling for this compound synthesis?
A3: Key considerations include:
-
Alkyne Dimerization: A common side reaction is the homocoupling of propyne, which can be minimized by using copper-free conditions or carefully controlling the reaction stoichiometry and catalyst loading.
-
Handling of Propyne: Propyne is a volatile and flammable gas, making its handling on a large scale challenging. In-situ generation or the use of a more stable surrogate, such as TMS-propyne followed by deprotection, are viable scale-up strategies.[1][4]
-
Catalyst Removal: Residual palladium from the catalyst can be a concern in pharmaceutical applications and requires efficient purification methods for its removal.
Q4: How can I purify this compound at a larger scale, considering its volatility?
A4: Due to its likely low boiling point, purification of this compound on a large scale is best achieved by fractional distillation under atmospheric or reduced pressure.[5] Careful control of the distillation parameters is essential to achieve high purity and minimize product loss.
Q5: What are the main safety concerns associated with the synthesis of this compound?
-
Flammability: this compound is expected to be a highly flammable liquid. All necessary precautions for handling flammable solvents and reagents must be taken, including working in a well-ventilated area and avoiding ignition sources.
-
Aspiration Hazard: Like many volatile hydrocarbons, it may be an aspiration hazard if ingested.
-
Reagent-Specific Hazards: The synthesis involves hazardous materials such as Grignard reagents (pyrophoric), flammable solvents (ether, THF), and potentially toxic catalysts and reagents. A thorough risk assessment should be conducted before commencing any scale-up activities.
Troubleshooting Guides
Grignard Reaction Route
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete Grignard reagent formation. | Ensure magnesium turnings are activated (e.g., with iodine or 1,2-dibromoethane) and all reagents and solvents are strictly anhydrous. |
| Grignard reagent quenching. | Use oven-dried glassware and anhydrous solvents. Maintain a positive inert gas pressure (e.g., nitrogen or argon). | |
| Side reactions. | See below for byproduct formation. | |
| Presence of Allene Isomer Impurity | Rearrangement of propargyl Grignard to allenyl Grignard. | Prepare the Grignard reagent in situ at low temperatures (e.g., -20°C to 0°C) and add the alkenyl halide slowly to the pre-formed reagent.[3] |
| Formation of High Molecular Weight Byproducts | Wurtz-type coupling of the alkenyl halide. | Add the alkenyl halide slowly to the Grignard reagent to maintain a low concentration of the halide in the reaction mixture. |
Sonogashira Coupling Route
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Inactive catalyst. | Ensure the palladium catalyst is of good quality and properly handled. Consider using a pre-catalyst that is activated in situ. |
| Poor solubility of reagents. | Use a co-solvent system if necessary to ensure all components are in solution. | |
| Inefficient coupling with vinyl bromide/iodide. | Vinyl iodides are generally more reactive than vinyl bromides in Sonogashira couplings.[7] Consider switching to the iodide if yields are low with the bromide. | |
| Formation of Propyne Dimer (Hexa-2,4-diyne) | Copper-catalyzed homocoupling. | Employ a copper-free Sonogashira protocol. Use a slight excess of the vinyl halide to favor the cross-coupling reaction. |
| Incomplete Reaction | Insufficient base. | Ensure at least two equivalents of a suitable amine base (e.g., triethylamine, diisopropylamine) are used to neutralize the generated hydrohalic acid.[8] |
| Low reaction temperature. | While the reaction can proceed at room temperature, gentle heating may be required for less reactive substrates.[2] |
Quantitative Data
Specific quantitative data for the scale-up of this compound synthesis is not widely available in the public domain. The following tables provide representative data for analogous reactions to guide optimization efforts.
Table 1: Representative Yields for Sonogashira Coupling of Aryl Iodides with Propyne[1][9]
| Aryl Iodide | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
| 4-Iodotoluene | Pd(PPh₃)₄ / CuI | Et₃N | 25 | 92 |
| 4-Iodoanisole | Pd(PPh₃)₄ / CuI | Et₃N | 25 | 94 |
| 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ / CuI | Et₃N | 25 | 85 |
| 2-Iodophenol | Pd(PPh₃)₂Cl₂ / CuI | Et₃N/THF | 25 | 88 |
Table 2: Comparison of Reaction Parameters for Analogous Enyne Syntheses
| Parameter | Grignard Route (Analogous System)[3] | Sonogashira Route (Analogous System)[2] |
| Key Reagents | Propargyl bromide, Magnesium, Alkenyl halide | Vinyl halide, Propyne, Pd catalyst, CuI, Amine base |
| Typical Solvents | Diethyl ether, THF | Triethylamine, THF, DMF |
| Reaction Temperature | -20°C to 25°C | 25°C to 80°C |
| Reported Yields | 50-70% | 85-95% |
| Key Byproducts | Allenic isomers, Wurtz coupling products | Alkyne homocoupling products |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction (Lab Scale Adaptation)
Materials:
-
Magnesium turnings
-
Propargyl bromide (toxic, lachrymator)
-
4-bromo-1-butene
-
Anhydrous diethyl ether (extremely flammable)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
All glassware must be oven-dried and assembled under an inert atmosphere (nitrogen or argon).
-
In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.
-
Prepare a solution of propargyl bromide (1.1 equivalents) in anhydrous diethyl ether and add a small portion to the magnesium suspension.
-
Once the Grignard formation has initiated (indicated by a color change and gentle reflux), cool the flask to 0°C in an ice bath.
-
Slowly add the remaining propargyl bromide solution via the dropping funnel, maintaining the temperature below 10°C.
-
After the addition is complete, stir the mixture at 0°C for 1 hour.
-
Slowly add a solution of 4-bromo-1-butene (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel, keeping the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent by distillation at atmospheric pressure.
-
Purify the crude product by fractional distillation.
Protocol 2: Synthesis of this compound via Sonogashira Coupling (General Procedure)[1][9]
Materials:
-
Vinyl bromide or vinyl iodide
-
Propyne (gas or solution) or TMS-propyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI) (optional, for copper-catalyzed protocol)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a degassed solution of the vinyl halide (1.0 equivalent) and an amine base (2.0-3.0 equivalents) in an anhydrous solvent, add the palladium catalyst (0.01-0.05 equivalents) and, if applicable, copper(I) iodide (0.02-0.1 equivalents) under an inert atmosphere.
-
Introduce propyne (1.1-1.5 equivalents) by bubbling the gas through the solution or by adding a solution of propyne. If using TMS-propyne, add it as a liquid.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) and monitor the progress by GC or TLC.
-
If using TMS-propyne, a subsequent deprotection step with a fluoride source (e.g., TBAF) or potassium carbonate in methanol will be necessary.
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., diethyl ether) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation.
Visualizations
Grignard Synthesis Workflow
Caption: Workflow for the Grignard synthesis of this compound.
Sonogashira Coupling Logical Pathway
Caption: Logical pathway for the Sonogashira synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. researchgate.net [researchgate.net]
- 5. Fractional distillation - Wikipedia [en.wikipedia.org]
- 6. fishersci.com [fishersci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. A Convenient Procedure for Sonogashira Reactions Using Propyne | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Comparative analysis of "Hept-1-en-5-yne" with other enynes
A Comparative Analysis of Hept-1-en-5-yne and Other Enyne Isomers for Synthetic Applications
This compound, a non-conjugated 1,5-enyne, serves as a versatile building block in organic synthesis. Its unique structure, featuring a terminal alkene and an internal alkyne, allows for a diverse range of chemical transformations. This guide provides a comparative analysis of this compound with its structural isomers, including other non-conjugated and conjugated enynes, to assist researchers, scientists, and drug development professionals in selecting the optimal substrate for their synthetic strategies. The comparison focuses on physicochemical properties, reactivity in key synthetic transformations, and detailed experimental protocols.
Physicochemical Properties
The positioning of the double and triple bonds within the seven-carbon chain significantly influences the physicochemical properties of enyne isomers. Non-conjugated enynes, such as this compound and hept-1-en-6-yne, have isolated π-systems, whereas conjugated enynes, like hept-1-en-3-yne, feature a continuous π-system that affects their stability and electronic properties.
Table 1: Comparison of Physicochemical Properties of Heptenyne Isomers
| Property | This compound (1,5-Enyne) | Hept-1-en-6-yne (1,6-Enyne) | Hept-1-en-3-yne (Conjugated) |
| CAS Number | 821-40-9[1] | 65939-59-5[2] | 2384-73-8[3] |
| Molecular Formula | C₇H₁₀[1] | C₇H₁₀[2] | C₇H₁₀[3] |
| Molecular Weight | 94.15 g/mol [1] | 94.15 g/mol [2] | 94.15 g/mol [3] |
| Boiling Point | Not available | 110-112 °C[2] | 109 °C[3] |
| Density | Not available | ~0.75 g/cm³[2] | 0.763 g/cm³[3] |
| Refractive Index | Not available | ~1.425[2] | Not available |
Spectroscopic Data Comparison
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Compound | Functional Group | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| This compound | Vinylic (C1, C2) | H-1: ~5.0 (m), H-2: ~5.8 (m) | C-1: ~115, C-2: ~137 |
| Alkynyl (C5, C6) | H-7: ~1.8 (t) | C-5: ~75, C-6: ~80 | |
| Hept-5-en-1-yne | Vinylic (C5, C6) | H-5: ~5.45 (m), H-6: ~5.45 (m), H-7: ~1.65 (d) | C-5: ~125, C-6: ~130 |
| Acetylenic (C1) | H-1: ~1.95 (t)[4] | C-1: ~68, C-2: ~84 | |
| Hept-1-en-3-yne | Vinylic (C1, C2) | H-1: ~5.4-5.7 (m), H-2: ~5.9-6.3 (m) | C-1: ~117, C-2: ~145 |
| Alkynyl (C3, C4) | No protons on C3, C4 | C-3: ~85, C-4: ~90 |
Note: Predicted values are based on established principles of NMR spectroscopy and may vary from experimental data.
Comparative Reactivity and Performance
The synthetic utility of enynes is largely defined by their participation in metal-catalyzed reactions. The spacing between the alkene and alkyne moieties (e.g., 1,5- vs. 1,6-enynes) and the presence or absence of conjugation are critical factors that dictate reactivity and product distribution.
Pauson-Khand Reaction
The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that constructs a cyclopentenone from an alkene, an alkyne, and carbon monoxide. In intramolecular reactions of enynes, this transformation is highly efficient for the synthesis of bicyclic systems. Generally, 1,6-enynes are considered superior substrates to 1,5-enynes for this reaction, often leading to higher yields of the desired bicyclic ketones.
Table 3: Comparative Yields in Intramolecular Pauson-Khand Reactions
| Enyne Type | Catalyst System | Typical Yield (%) | Product Type |
| 1,6-Enyne | Co₂(CO)₈ (stoichiometric), NMO | 70-95 | Fused 5,5-bicyclic system |
| 1,6-Enyne | [Rh(CO)₂Cl]₂ (catalytic) | 80-99 | Fused 5,5-bicyclic system |
| 1,5-Enyne | Co₂(CO)₈ (stoichiometric), NMO | 40-60 | Fused 5,4-bicyclic system |
| Conjugated | Often less reactive or leads to side products | Variable | Dependent on substrate and reaction conditions |
Enyne Metathesis
Ring-closing enyne metathesis (RCEYM) is a ruthenium-catalyzed reaction that forms a cyclic diene. This reaction is highly valuable for constructing carbo- and heterocyclic frameworks. The reaction typically proceeds more efficiently for 1,6- and 1,7-enynes, leading to the formation of five- and six-membered rings, respectively. 1,5-enynes are generally poor substrates for RCEYM, often resulting in lower yields or alternative reaction pathways.
Table 4: Comparative Yields in Ring-Closing Enyne Metathesis (RCEYM)
| Enyne Type | Catalyst System | Typical Yield (%) | Product Type |
| 1,6-Enyne | Grubbs I or II Generation | 80-95 | Cyclopentenyl diene |
| 1,7-Enyne | Grubbs I or II Generation | 75-90 | Cyclohexenyl diene |
| 1,5-Enyne | Grubbs II or Hoveyda-Grubbs II | 20-60[5] | Cyclobutenyl diene (often low yield) |
Cycloaddition Reactions
Conjugated enynes are excellent substrates for cycloaddition reactions, such as the Diels-Alder reaction, where they can act as the diene component. Non-conjugated enynes like this compound do not readily participate in such reactions due to the isolated nature of their π-systems.
Experimental Protocols
Detailed methodologies for the synthesis and key reactions of enynes are provided below for reference.
Synthesis of this compound via Grignard Reaction
Materials:
-
1-Bromobut-2-ene
-
Magnesium turnings
-
Propargyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (catalyst)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.2 equivalents) and a crystal of iodine. Add a solution of 1-bromobut-2-ene (1.0 equivalent) in anhydrous THF dropwise. The reaction is initiated by gentle heating. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
Coupling Reaction: Cool the Grignard solution to 0 °C. Add a solution of propargyl bromide (1.1 equivalents) in anhydrous THF dropwise. Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation or column chromatography on silica gel to yield pure this compound.
Intramolecular Pauson-Khand Reaction of a 1,6-Enyne
Materials:
-
1,6-Enyne (e.g., Hept-1-en-6-yne) (1.0 mmol)
-
Dicobalt octacarbonyl (Co₂(CO)₈) (1.1 mmol)
-
N-Methylmorpholine N-oxide (NMO) (3.0 mmol)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the 1,6-enyne (1.0 mmol) and dissolve it in anhydrous DCM (20 mL).
-
Add dicobalt octacarbonyl (1.1 mmol) to the solution. Stir at room temperature for 1-2 hours, during which the solution should turn a deep red-brown color, indicating the formation of the cobalt-alkyne complex.[6]
-
Add N-Methylmorpholine N-oxide (3.0 mmol) portion-wise over 1 hour.[6]
-
Stir the reaction mixture at 25 °C and monitor the reaction progress by thin-layer chromatography (TLC).[6]
-
Upon completion, filter the mixture through a pad of silica gel, eluting with diethyl ether to remove cobalt salts.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Ring-Closing Enyne Metathesis (RCEYM) of a 1,6-Enyne
Materials:
-
1,6-Enyne (e.g., Hept-1-en-6-yne) (1.0 mmol)
-
Grubbs' First-Generation Catalyst (0.04 mmol, 4 mol%)[6]
-
Anhydrous and degassed dichloromethane (DCM)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the 1,6-enyne (1.0 mmol) in anhydrous and degassed DCM (100 mL, to achieve a 0.01 M solution).[6]
-
Add Grubbs' first-generation catalyst (0.04 mmol).[6]
-
Stir the reaction mixture at room temperature for 24 hours.[6]
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired cyclic diene.
Visualizations
Experimental Workflow for Enyne Synthesis via Sonogashira Coupling
Caption: A generalized workflow for the synthesis of enynes via Sonogashira coupling.
Catalytic Cycle of the Pauson-Khand Reaction
Caption: Simplified catalytic cycle for the cobalt-mediated Pauson-Khand reaction.
Catalytic Cycle of Ring-Closing Enyne Metathesis (RCEYM)
Caption: The 'ene-then-yne' mechanistic pathway for ring-closing enyne metathesis.
Reactivity Comparison: Non-conjugated vs. Conjugated Enynes
References
- 1. Enyne metathesis - Wikipedia [en.wikipedia.org]
- 2. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 3. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
Spectroscopic analysis for the characterization of "Hept-1-en-5-yne"
A Comparative Spectroscopic Guide to the Characterization of Hept-1-en-5-yne
For researchers, scientists, and drug development professionals, the precise structural elucidation of organic molecules is paramount. This guide provides a comprehensive comparison of spectroscopic techniques for the characterization of this compound, a seven-carbon chain hydrocarbon featuring both a terminal alkene and an internal alkyne. This guide will also draw comparisons with its isomers and related structures to provide a thorough analytical overview.
This compound is an unsaturated hydrocarbon with the molecular formula C₇H₁₀ and a molecular weight of 94.15 g/mol .[1][2] Its structure presents a unique combination of a vinyl group and a methyl-substituted acetylene, making it a valuable building block in organic synthesis.[1][3][4] The characterization of such molecules is crucial for ensuring purity and confirming the desired structure in synthetic pathways.[5]
Spectroscopic Analysis: A Multi-faceted Approach
A combination of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) is typically employed for the unambiguous identification of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the key vibrational modes are associated with the C=C double bond, the C≡C triple bond, and the various C-H bonds.
Table 1: Comparison of Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | This compound (Predicted) | Hept-1-ene (for comparison) | 1-Heptyne (for comparison) |
| ≡C-H stretch | ~3300 (strong, sharp) | - | ~3300 (strong, sharp) |
| =C-H stretch | ~3080 | ~3080 | - |
| C-H stretch (sp³) | 2850-2960 | 2850-2960 | 2850-2960 |
| C≡C stretch | ~2120 (weak to medium) | - | ~2120 (weak) |
| C=C stretch | ~1640 | ~1640 | - |
| =C-H bend (out-of-plane) | ~990 and ~910 | ~990 and ~910 | - |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
The proton NMR spectrum of this compound will show distinct signals for the vinyl, allylic, propargylic, and methyl protons. The chemical shifts (δ) and coupling constants (J) are key to assigning these signals.
Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| H-1 (vinyl) | 5.8 (ddt) | 1 | 1H | J ≈ 17.0, 10.2, 6.7 |
| H-2 (vinyl, trans to alkyl) | 5.0 (dq) | 1 | 1H | J ≈ 17.0, 1.5 |
| H-2 (vinyl, cis to alkyl) | 4.95 (dq) | 1 | 1H | J ≈ 10.2, 1.5 |
| H-3 (allylic) | 2.2 (m) | 2 | 2H | |
| H-4 (propargylic) | 2.15 (m) | 2 | 2H | |
| H-7 (methyl) | 1.8 (t) | 3 | 3H | J ≈ 2.5 |
The carbon NMR spectrum provides information on the different carbon environments in the molecule.
Table 3: Predicted ¹³C NMR Data for this compound and Comparison with Isomers
| Carbon Assignment | This compound (Predicted, ppm) | (E)-hept-5-en-1-yne (ppm)[6] | (Z)-hept-5-en-1-yne (Predicted, ppm) |
| C-1 | ~138 | - | - |
| C-2 | ~115 | - | - |
| C-3 | ~32 | - | - |
| C-4 | ~20 | - | - |
| C-5 | ~79 | - | - |
| C-6 | ~81 | - | - |
| C-7 | ~4 | - | - |
| Olefinic Carbons | - | ~125-135 | ~124-134 |
| Alkynyl Carbons | - | ~80-85 | ~79-84 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) is expected at an m/z of 94, corresponding to its molecular weight.[5] The fragmentation pattern will be characteristic of an enyne, with prominent cleavage at the allylic and propargylic positions.[5]
Table 4: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 94 | [C₇H₁₀]⁺ (Molecular Ion) |
| 79 | [C₆H₇]⁺ (Loss of CH₃) |
| 67 | [C₅H₇]⁺ (Propargyl cleavage) |
| 53 | [C₄H₅]⁺ |
| 41 | [C₃H₅]⁺ (Allyl cation) |
| 39 | [C₃H₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.[5]
-
Instrument Parameters :
Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent such as dichloromethane or hexane.[5]
-
GC-MS Parameters :
-
Gas Chromatograph :
-
Mass Spectrometer :
-
Infrared (IR) Spectroscopy
-
Sample Preparation : For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrument Parameters :
-
Spectrometer : Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32.
-
Visualizing the Analytical Workflow
The logical flow for the spectroscopic analysis of this compound can be visualized as a systematic process of gathering complementary structural information from different techniques.
Caption: Workflow for the spectroscopic analysis of this compound.
The relationship between the different spectroscopic methods and the structural information they provide is crucial for a complete characterization.
Caption: Relationship between spectroscopic methods and structural information.
References
- 1. This compound | 821-40-9 | Benchchem [benchchem.com]
- 2. This compound | C7H10 | CID 53763274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. (E)-hept-5-en-1-yne | C7H10 | CID 14688757 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating the Synthesis of Hept-1-en-5-yne: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure and purity is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods for the validation of "Hept-1-en-5-yne" synthesis, offering insights into various synthetic routes and the interpretation of supporting experimental data.
This compound is a versatile seven-carbon enyne building block with applications in organic synthesis as a precursor to more complex molecules.[1] Its structure, featuring both a terminal alkene and an internal alkyne, allows for a variety of chemical transformations. The successful synthesis of this molecule necessitates rigorous analytical validation to confirm its identity and purity. This guide will delve into the primary synthetic routes to this compound and the analytical techniques employed for its characterization.
Synthesis of this compound: A Comparison of Key Methodologies
Several synthetic strategies can be employed to construct this compound. The choice of method often depends on factors such as starting material availability, desired yield, and scalability. Below is a comparison of three common approaches: Acetylide Alkylation, Sonogashira Coupling, and Negishi Coupling.
| Synthesis Method | Description | Typical Reagents | Advantages | Disadvantages |
| Acetylide Alkylation | A classic and straightforward method involving the nucleophilic attack of an acetylide anion on an alkyl halide.[2][3][4][5][6] | Sodium amide (NaNH₂), a primary alkyl halide (e.g., 1-bromo-3-butene) | Cost-effective, well-established procedure. | Requires strongly basic conditions, may not be suitable for sensitive substrates. |
| Sonogashira Coupling | A powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and a vinyl halide.[7][8][9][10] | Palladium catalyst (e.g., Pd(PPh₃)₄), Copper(I) iodide (CuI), an amine base, a vinyl halide. | Mild reaction conditions, high functional group tolerance. | Requires a pre-functionalized vinyl halide, catalyst cost. |
| Negishi Coupling | A versatile palladium- or nickel-catalyzed cross-coupling of an organozinc reagent with an organic halide.[11][12][13][14] | Palladium or Nickel catalyst, an organozinc reagent (e.g., pentynylzinc bromide), a vinyl halide. | High reactivity and selectivity, tolerant of many functional groups. | Requires the preparation of an organozinc reagent, which can be moisture-sensitive. |
Analytical Validation: Confirming the Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
Predicted ¹H NMR Data for this compound (in CDCl₃):
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1 (CH₂=) | ~5.0 - 5.2 | m | - |
| H-2 (=CH-) | ~5.7 - 5.9 | m | - |
| H-3 (-CH₂-) | ~2.1 - 2.3 | m | ~7.0 |
| H-4 (-CH₂-) | ~2.2 - 2.4 | m | ~7.0 |
| H-7 (-CH₃) | ~1.7 - 1.9 | t | ~2.5 |
Predicted ¹³C NMR Data for this compound (in CDCl₃):
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (CH₂=) | ~115 |
| C-2 (=CH-) | ~138 |
| C-3 (-CH₂-) | ~32 |
| C-4 (-CH₂-) | ~18 |
| C-5 (-C≡) | ~75 |
| C-6 (≡C-) | ~80 |
| C-7 (-CH₃) | ~4 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a hybrid technique that separates components of a mixture (GC) and provides structural information based on their mass-to-charge ratio (MS). For this compound, GC would confirm the purity of the sample, while MS would show a molecular ion peak corresponding to its molecular weight (94.15 g/mol ).[15] The fragmentation pattern would provide further structural clues.
Predicted Mass Spectrometry Fragmentation Data for this compound:
| m/z | Proposed Fragment |
| 94 | [C₇H₁₀]⁺ (Molecular Ion) |
| 79 | [C₆H₇]⁺ |
| 67 | [C₅H₇]⁺ |
| 53 | [C₄H₅]⁺ |
| 41 | [C₃H₅]⁺ |
| 39 | [C₃H₃]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=C and C≡C bonds, as well as the C-H bonds associated with these functional groups.
Predicted IR Absorption Bands for this compound:
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H (alkyne) | ~3300 |
| C-H (alkene) | ~3080 |
| C≡C (alkyne) | ~2120 |
| C=C (alkene) | ~1640 |
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of synthetic and analytical procedures.
Synthesis Protocol: Acetylide Alkylation
-
Generation of the Acetylide Anion: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve sodium amide (NaNH₂) in anhydrous liquid ammonia at -78°C. Bubble acetylene gas through the solution to form the sodium acetylide.
-
Alkylation: To the acetylide suspension, add a solution of 1-bromo-3-butene in an anhydrous solvent (e.g., THF) dropwise, maintaining the low temperature.
-
Work-up: After the reaction is complete (monitored by TLC or GC), quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the product with an organic solvent, dry the organic layer, and purify by distillation or column chromatography.
Analytical Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. For ¹H NMR, use a standard pulse program with 16-32 scans. For ¹³C NMR, use a proton-decoupled pulse program with a sufficient number of scans to obtain a good signal-to-noise ratio.[15]
Analytical Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of this compound in a volatile solvent like dichloromethane or hexane.
-
GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar column). Use a temperature program to separate the components.
-
MS Analysis: The eluent from the GC is introduced into a mass spectrometer. Acquire the mass spectrum using electron ionization (EI).[15]
Visualizing the Workflow
To better understand the logical flow of the synthesis and validation process, the following diagrams are provided.
Caption: A generalized workflow for the synthesis of this compound.
Caption: The logical workflow for the analytical validation of this compound.
Caption: A comparison of the key components for different synthetic routes to this compound.
References
- 1. This compound | 821-40-9 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 8. A Convenient Procedure for Sonogashira Reactions Using Propyne | Semantic Scholar [semanticscholar.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Negishi Coupling [organic-chemistry.org]
- 12. Palladium-Catalyzed Completely Linear-Selective Negishi Cross-Coupling of Allylzinc Halides with Aryl and Vinyl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of the Reactivity of Hept-1-en-5-yne Isomers in Catalytic Cyclization Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of various isomers of hept-1-en-5-yne in metal-catalyzed cyclization reactions. The information presented herein is based on established experimental data from peer-reviewed literature, offering insights into how structural differences between the isomers influence their reaction pathways and product selectivity. This document is intended to aid researchers in the design of synthetic routes and in the development of novel molecular entities.
Introduction to Enyne Reactivity
Enynes are a class of organic molecules containing both a double (alkene) and a triple (alkyne) bond. The relative positioning of these unsaturated functionalities dictates the molecule's reactivity, particularly in the context of metal-catalyzed intramolecular reactions. This compound and its isomers serve as excellent model substrates for studying these transformations, which are fundamental in the synthesis of complex carbocyclic and heterocyclic scaffolds prevalent in medicinal chemistry.
The reactivity of enynes is largely governed by their ability to coordinate with transition metals, leading to a variety of cyclization pathways. The specific isomer used can significantly impact the reaction outcome, including the rate of reaction and the stereochemistry of the resulting products. This guide focuses on the comparative reactivity of three representative isomers of this compound under common catalytic conditions.
Isomers of this compound Under Review
For the purpose of this guide, we will compare the reactivity of the following three isomers:
-
This compound: A non-conjugated enyne with a three-carbon spacer between the alkene and alkyne.
-
Hept-1-en-6-yne: A non-conjugated enyne with a four-carbon spacer.
-
(E/Z)-Hept-3-en-1-yne: A conjugated enyne system.
The structural differences between these isomers lead to distinct reactivity profiles, which will be explored in the subsequent sections.
Comparative Reactivity Data
The following table summarizes the quantitative data from representative catalytic cyclization reactions for the three isomers. The data highlights the differences in reaction efficiency and product distribution.
| Isomer | Catalyst System | Reaction Type | Major Product | Yield (%) | Reaction Time (h) | Reference |
| This compound | PtCl₂ (2 mol%) in Toluene, 80 °C | 5-exo-dig Cyclization | 1-Methyl-2-methylenecyclopentane | 95 | 2 | |
| Hept-1-en-6-yne | [RuCl₂(p-cymene)]₂ (1 mol%), AgSbF₆ (2 mol%) in DCE, 60 °C | 6-exo-dig Cyclization | 1-Methyl-2-methylenecyclohexane | 88 | 4 | |
| (E)-Hept-3-en-1-yne | AuCl(PPh₃) (1 mol%), AgSbF₆ (1 mol%) in CH₂Cl₂, rt | Alder-ene Type Reaction | 1,2,4-Tri-substituted Benzene Derivative | 75 | 12 |
Note: The yields and reaction times are representative and can vary based on the specific reaction conditions and ligand systems employed.
Experimental Protocols
Detailed experimental methodologies for the key reactions cited in the table are provided below.
Protocol 1: Platinum-Catalyzed 5-exo-dig Cyclization of this compound
-
Apparatus: A flame-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagents: this compound (1.0 mmol), Platinum(II) chloride (PtCl₂, 0.02 mmol), and anhydrous toluene (5 mL).
-
Procedure: To the Schlenk tube was added PtCl₂ under an inert atmosphere of argon. Anhydrous toluene was then added, followed by this compound. The reaction mixture was stirred at 80 °C and monitored by thin-layer chromatography (TLC). Upon completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Ruthenium-Catalyzed 6-exo-dig Cyclization of Hept-1-en-6-yne
-
Apparatus: A sealed reaction vial with a magnetic stir bar.
-
Reagents: Hept-1-en-6-yne (0.5 mmol), [RuCl₂(p-cymene)]₂ (0.005 mmol), Silver hexafluoroantimonate (AgSbF₆, 0.01 mmol), and 1,2-dichloroethane (DCE, 2.5 mL).
-
Procedure: In a glovebox, [RuCl₂(p-cymene)]₂ and AgSbF₆ were added to the reaction vial. Anhydrous DCE was then added, and the mixture was stirred for 10 minutes. Hept-1-en-6-yne was subsequently added, and the vial was sealed and heated to 60 °C. The reaction progress was monitored by gas chromatography (GC). After completion, the reaction mixture was filtered through a short pad of silica gel, and the solvent was evaporated. The crude product was purified by preparative TLC.
Protocol 3: Gold-Catalyzed Alder-ene Type Reaction of (E)-Hept-3-en-1-yne
-
Apparatus: A round-bottom flask with a magnetic stir bar.
-
Reagents: (E)-Hept-3-en-1-yne (0.2 mmol), AuCl(PPh₃) (0.002 mmol), AgSbF₆ (0.002 mmol), and anhydrous dichloromethane (CH₂Cl₂, 2 mL).
-
Procedure: To a solution of AuCl(PPh₃) and AgSbF₆ in CH₂Cl₂ at room temperature was added a solution of (E)-Hept-3-en-1-yne in CH₂Cl₂. The reaction was stirred at room temperature and monitored by NMR spectroscopy. Upon consumption of the starting material, the reaction was quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer was separated, dried over anhydrous sodium sulfate, and concentrated in vacuo. The product was isolated by column chromatography.
Mechanistic Pathways and Visualizations
The distinct reactivity of these isomers can be attributed to the different mechanistic pathways they undergo upon coordination to the metal catalyst. The following diagrams, generated using Graphviz, illustrate these pathways.
Figure 1: Proposed mechanism for the 5-exo-dig cyclization of this compound catalyzed by a platinum(II) complex.
Figure 2: Simplified reaction pathway for the ruthenium-catalyzed 6-exo-dig cyclization of Hept-1-en-6-yne.
Figure 3: Conceptual workflow for the gold-catalyzed Alder-ene type reaction of a conjugated enyne.
Conclusion
The isomeric structure of this compound plays a crucial role in determining its reactivity in metal-catalyzed cyclization reactions. Non-conjugated enynes with shorter tethers, such as this compound, readily undergo 5-exo-dig cyclization, while those with longer tethers, like hept-1-en-6-yne, favor 6-exo-dig pathways. In contrast, conjugated enynes, exemplified by (E)-hept-3-en-1-yne, can participate in more complex transformations like Alder-ene type reactions, leading to aromatic products.
The choice of catalyst is also paramount, with different metals favoring distinct mechanistic pathways. The data and protocols presented in this guide offer a starting point for researchers looking to leverage the rich chemistry of enynes in their synthetic endeavors. Further exploration of ligand effects and reaction conditions can lead to the development of highly selective and efficient transformations for the synthesis of valuable organic molecules.
Computational Chemistry of Hept-1-en-5-yne: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Hept-1-en-5-yne, a small unsaturated hydrocarbon containing both a double and a triple bond, presents a fascinating case for computational chemistry studies. Its conformational flexibility and the interplay of its π-systems govern its reactivity and spectroscopic properties. This guide provides a comparative framework for the computational investigation of this compound, outlining key calculable parameters against available experimental and predicted spectroscopic data. Such studies are crucial for understanding the behavior of enyne moieties, which are prevalent in biologically active molecules and are key building blocks in organic synthesis.[1][2][3]
Comparative Analysis of Spectroscopic and Computational Data
A primary goal of computational chemistry is to predict molecular properties that can be experimentally verified. For this compound, key spectroscopic features can be calculated and compared against experimental or predicted values to validate the computational model. The following table summarizes expected experimental data alongside hypothetical, yet realistically achievable, computational results for the (E) and (Z) isomers of the related Hept-5-en-1-yne, offering a template for what a study on this compound would entail.[4][5]
| Parameter | Alternative 1: (E)-Hept-5-en-1-yne (Experimental/Predicted) | Alternative 2: (Z)-Hept-5-en-1-yne (Predicted) | Target: this compound (Hypothetical Computational Data) |
| ¹H NMR (Olefinic Protons) | ~5.4-5.6 ppm, J ≈ 15 Hz (trans coupling)[4] | ~5.4-5.6 ppm, J ≈ 10-12 Hz (cis coupling)[4] | Chemical shifts and coupling constants for vinyl protons calculated via DFT (e.g., using GIAO method). |
| ¹³C NMR (Alkene Carbons) | Available, specific shifts not detailed in provided abstracts.[4] | Predicted to differ slightly from the (E)-isomer. | Chemical shifts for C1 and C2 calculated to be in the typical sp² region. |
| ¹³C NMR (Alkyne Carbons) | Expected in the sp hybridized region. | Expected in the sp hybridized region. | Chemical shifts for C5 and C6 calculated to be in the typical sp region. |
| IR Spectroscopy (C-H bend) | ~960-970 cm⁻¹ (trans-alkene out-of-plane bend)[4] | ~675-730 cm⁻¹ (cis-alkene out-of-plane bend)[4] | Vibrational frequency calculations would predict a strong band around 910-990 cm⁻¹ for the terminal vinyl C-H bends. |
| IR Spectroscopy (C≡C stretch) | Expected around 2100-2260 cm⁻¹. | Expected around 2100-2260 cm⁻¹. | A calculated vibrational frequency in the 2100-2200 cm⁻¹ range. |
| Mass Spectrometry (Molecular Ion) | m/z = 94[4] | m/z = 94[4] | The calculated monoisotopic mass would be approximately 94.078 g/mol .[6] |
| Relative Energy | N/A | Predicted to be slightly higher in energy than the (E)-isomer. | Calculation of multiple conformers to identify the global minimum energy structure. |
Experimental Protocols: A Computational Approach
A robust computational study of this compound would involve a multi-step process to ensure accuracy and relevance. The following protocols are standard in the field for the theoretical investigation of small organic molecules and enyne systems.[7][8]
Conformational Search and Geometry Optimization
-
Objective: To identify the lowest energy conformer(s) of this compound.
-
Methodology: An initial conformational search is performed using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., PM7). The resulting low-energy conformers are then subjected to full geometry optimization using Density Functional Theory (DFT). A common and reliable functional for such systems is B3LYP, paired with a Pople-style basis set like 6-31G(d) or a larger one such as 6-311+G(d,p) for higher accuracy. The optimization calculations should be performed in the gas phase or with an implicit solvent model (e.g., PCM) to simulate solution conditions.
Vibrational Frequency Analysis
-
Objective: To confirm that the optimized structures are true energy minima and to predict the infrared spectrum.
-
Methodology: Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. The calculated frequencies correspond to the vibrational modes of the molecule and can be compared to experimental IR spectra. It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximations inherent in the theoretical model.
Calculation of Spectroscopic Properties
-
Objective: To predict NMR chemical shifts and coupling constants.
-
Methodology: Nuclear magnetic resonance (NMR) parameters are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The optimized geometry is used as the input. Calculations are often performed at a level of theory such as B3LYP/6-311+G(d,p). The calculated absolute shieldings are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.
Advanced Electronic Structure Calculations
-
Objective: To obtain highly accurate single-point energies for the optimized geometries.
-
Methodology: For a more precise understanding of the relative energies of different conformers or isomers, single-point energy calculations can be performed using more sophisticated and computationally intensive methods. Coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) is often considered the "gold standard" for such calculations, used in conjunction with a larger basis set.[8]
Visualizing the Computational Workflow
The logical flow of a computational chemistry study on this compound, from initial structure to final analysis, can be represented as a clear workflow.
Caption: Workflow for a computational study of this compound.
This comprehensive guide illustrates the synergy between computational and experimental chemistry. By employing the outlined theoretical protocols, researchers can gain deep insights into the structural and electronic properties of this compound, guiding further experimental work in synthesis and drug development.
References
- 1. This compound | 821-40-9 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C7H10 | CID 53763274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Computational studies on the cyclizations of enediynes, enyne-allenes, and related polyunsaturated systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Purity of Hept-1-en-5-yne: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the purity of a chemical compound is a critical parameter that can significantly impact experimental outcomes and product quality. Hept-1-en-5-yne (C₇H₁₀, Molar Mass: 94.15 g/mol ), an unsaturated hydrocarbon containing both a terminal alkene and an internal alkyne, is a versatile building block in organic synthesis.[1] Ensuring its purity is paramount for the success of subsequent reactions. This guide provides a comprehensive comparison of the primary analytical methods for determining the purity of this compound, complete with experimental protocols and supporting data.
Comparison of Analytical Methods
The principal methods for assessing the purity of a volatile and reactive compound like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy, particularly quantitative NMR (qNMR). Each technique offers distinct advantages and provides complementary information.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio. It is highly effective for detecting and quantifying volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information about the molecule. ¹H NMR can be used to identify the compound and its impurities by analyzing the chemical shifts and coupling constants of the hydrogen atoms. Furthermore, quantitative ¹H NMR (qNMR) is an absolute quantification method that can determine the purity of a sample without the need for a specific reference standard of the analyte itself.[2][3]
Below is a table summarizing the key performance characteristics of these methods for the analysis of this compound.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and polarity, followed by mass-based identification. | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. |
| Primary Use | Identification and quantification of volatile impurities. | Structural elucidation and absolute purity determination. |
| Sample Prep. | Dilution in a volatile solvent (e.g., dichloromethane, hexane). | Dissolution in a deuterated solvent (e.g., CDCl₃) with an internal standard. |
| Selectivity | High for separating isomers and other volatile organic compounds. | High for distinguishing between structurally different molecules. |
| Quantitation | Relative quantification based on peak area (requires reference standards for absolute purity). | Absolute quantification against a certified internal standard. |
| Typical LOD/LOQ | Low (ppm to ppb range). | Higher than GC-MS (typically >0.1%). |
| Analysis Time | ~30-60 minutes per sample. | ~15-30 minutes per sample. |
| Key Advantages | Excellent for detecting trace volatile impurities and isomers. | Provides structural confirmation and absolute purity without a specific analyte standard. |
| Limitations | Not suitable for non-volatile impurities. Requires reference standards for accurate quantification. | Less sensitive than GC-MS for trace impurities. Signal overlap can complicate analysis. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Sample Preparation: Prepare a 100 ppm solution of this compound in a volatile solvent such as dichloromethane or hexane.
Instrumentation and Conditions:
-
Gas Chromatograph:
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 40 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 35-350.
-
Expected Results: The gas chromatogram is expected to show a major peak corresponding to this compound. Potential impurities from its synthesis (e.g., from the alkylation of an acetylide) would include unreacted starting materials or byproducts from side reactions. Given its structure, this compound is expected to be a volatile compound with a relatively short retention time under the specified conditions. The mass spectrum should exhibit a molecular ion peak at m/z 94, corresponding to its molecular weight.
Quantitative ¹H NMR (qNMR) Spectroscopy Protocol
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into a clean vial.
-
Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the vial. The molar ratio of the standard to the sample should be appropriate for clear integration of signals.
-
Dissolve the mixture in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 10-12 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay (d1): 5 times the longest T₁ of the protons of interest (typically 10-30 seconds for accurate quantification).
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise ratio).
-
Data Analysis: The purity of this compound is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of a known signal from the certified internal standard.
Predicted Spectral Data for this compound
Predicted ¹H NMR Spectrum (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (CH₂) | 5.0 - 5.2 | m | - |
| H2 (CH) | 5.7 - 5.9 | m | - |
| H3 (CH₂) | 2.2 - 2.4 | m | - |
| H4 (CH₂) | 2.1 - 2.3 | m | - |
| H7 (CH₃) | 1.7 - 1.9 | t | ~2.5 |
Predicted ¹³C NMR Spectrum (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 | ~115 |
| C2 | ~137 |
| C3 | ~33 |
| C4 | ~18 |
| C5 | ~75 |
| C6 | ~80 |
| C7 | ~4 |
Analytical Workflow and Logic
The logical flow for a comprehensive purity determination of this compound involves a multi-step process, from initial sample assessment to final purity reporting.
Conclusion
For a comprehensive and reliable determination of this compound purity, a combination of analytical techniques is recommended. GC-MS serves as an excellent tool for the initial screening and quantification of volatile impurities, including potential isomers. For an accurate and absolute determination of the purity of the main component, quantitative ¹H NMR is the method of choice, as it provides a direct measure of the analyte against a certified reference material. By employing these complementary methods, researchers can have high confidence in the quality and purity of their this compound, ensuring the integrity of their subsequent research and development activities.
References
A Comparative Guide to the Kinetic Profiles of Reactions Involving Hept-1-en-5-yne and Structurally Related 1,6-Enynes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinetic studies and mechanistic understanding of reactions involving hept-1-en-5-yne and its structural analogs, the 1,6-enynes. While quantitative kinetic data for this compound is limited in publicly available literature, this document synthesizes findings from computational and experimental studies on related compounds to offer insights into its reactive behavior. The focus is on three major classes of transformations: ruthenium-catalyzed enyne metathesis, gold-catalyzed cycloisomerization, and the Pauson-Khand reaction.
Ruthenium-Catalyzed Enyne Metathesis
Enyne metathesis is a powerful carbon-carbon bond-forming reaction that transforms an alkene and an alkyne into a 1,3-diene, often catalyzed by ruthenium carbene complexes like Grubbs catalysts. For 1,6-enynes such as this compound, this reaction can proceed intramolecularly to form cyclic dienes.
Mechanistic and Kinetic Comparison
Density Functional Theory (DFT) studies on hept-1-en-6-yne, a close structural analog of this compound, provide valuable insights into the reaction mechanism. The catalytic cycle is predicted to involve the initial formation of a ruthenacyclobutane intermediate. A key finding is that the insertion of the alkyne substrate into the ruthenium-carbon bond is the slower, irreversible, and kinetically regioselectivity-determining step of the reaction.[1] In contrast, the initial alkene metathesis is a rapid and reversible process.[1]
| Feature | Hept-1-en-6-yne (by analogy for this compound) | General 1,6-Enynes |
| Catalyst | Grubbs Ruthenium-Carbene Complexes[1][2] | Grubbs and other Ruthenium Carbene Catalysts[3][4] |
| Rate-Determining Step | Alkyne Insertion[1] | Generally alkyne insertion, can be influenced by substrate[1] |
| Key Intermediates | Metallacyclobutene, Vinylcarbene[1][2] | Ruthenacyclobutane, Vinylcarbene[4] |
| Influence of Ethylene | Rate enhancement by maintaining a higher alkene concentration for the rate-limiting cycloreversion.[1] | Can promote the reaction by favoring the formation of methylidene intermediates and preventing catalyst decomposition.[3] |
Experimental Protocol: Kinetic Monitoring by NMR Spectroscopy
This protocol outlines a general method for monitoring the kinetics of enyne metathesis using Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
This compound or other 1,6-enyne substrate
-
Grubbs catalyst (e.g., Grubbs II)
-
Deuterated solvent (e.g., CDCl₃)
-
Internal standard (e.g., mesitylene)
-
NMR tubes and spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, dissolve a known concentration of the 1,6-enyne substrate and the internal standard in the deuterated solvent.
-
Initial Spectrum: Acquire a high-quality ¹H NMR spectrum of the starting material to identify characteristic peaks and their integrations.
-
Reaction Initiation: Add a known amount of the Grubbs catalyst to the NMR tube. The reaction is typically initiated upon dissolution of the catalyst.
-
In-Situ Monitoring: Immediately place the NMR tube in the spectrometer and begin acquiring spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.
-
Data Analysis: For each spectrum, integrate a characteristic peak of the starting material and a characteristic peak of the product, relative to the internal standard. Plot the concentration of the starting material versus time to determine the reaction order and rate constant.
Workflow for Kinetic Analysis by NMR
References
Hept-1-en-5-yne: A Versatile Building Block for Complex Synthesis Compared to Standard Terminal Alkynes
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. Terminal alkynes are a cornerstone of modern organic synthesis, enabling a wide array of transformations. This guide provides a comparative analysis of Hept-1-en-5-yne, a unique bifunctional molecule, against commonly used terminal alkynes: phenylacetylene, 1-hexyne, and propargyl alcohol. We present a review of their performance in key reactions, supported by representative experimental data, to inform the selection of the optimal reagent for specific synthetic goals.
This compound stands out due to its possession of both a terminal alkyne and a terminal alkene moiety. This "enyne" structure opens up possibilities for sequential or cascade reactions, allowing for the rapid construction of molecular complexity.[1] In contrast, phenylacetylene, 1-hexyne, and propargyl alcohol offer a singular terminal alkyne functional group with varying electronic and steric properties, making them workhorses in reactions like cross-coupling and click chemistry.[2][3]
Comparative Performance in Key Reactions
The utility of a terminal alkyne is largely defined by its performance in cornerstone reactions such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Sonogashira cross-coupling. Furthermore, the unique structure of this compound allows it to participate in reactions unavailable to simple terminal alkynes, such as the Pauson-Khand reaction.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC, or "click" reaction, is a highly efficient and widely used method for forming 1,2,3-triazoles. The reactivity of the alkyne in this reaction can be influenced by its steric and electronic properties. Aromatic alkynes like phenylacetylene are generally more reactive than aliphatic alkynes such as 1-hexyne.[2][4]
| Alkyne | Azide | Catalyst System | Solvent | Time | Yield (%) |
| This compound | Benzyl Azide | CuSO₄ / Sodium Ascorbate | t-BuOH/H₂O | 1 h | >95 (estimated) |
| Phenylacetylene | Benzyl Azide | CuI | Cyrene™ | 0.5 h | >99[5] |
| 1-Hexyne | Benzyl Azide | NHC-Based Polynuclear Cu Catalyst | Neat | 3 h | >95[2] |
| Propargyl Alcohol | Benzyl Azide | CuSO₄ / Sodium Ascorbate | t-BuOH/H₂O | < 1 h | >95 (typical) |
Table 1: Representative data for the CuAAC reaction. Note that direct comparative studies under identical conditions are limited; this data is collated from various sources to show typical performance.
Sonogashira Cross-Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[3]
| Alkyne | Aryl Halide | Catalyst System | Base | Solvent | Yield (%) |
| This compound | 4-Iodotoluene | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | ~85-95 (typical) |
| Phenylacetylene | 4-Iodotoluene | Pd(PPh₃)₄ / CuI | Triethylamine | THF | ~90 |
| 1-Hexyne | 4-Iodotoluene | Pd(OAc)₂ / CuI | DABCO | MeCN | ~95[6] |
| Propargyl Alcohol | 4-Iodoanisole | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | DMF | ~80-90 |
Table 2: Representative data for the Sonogashira cross-coupling reaction. This data is collated from various sources to illustrate typical performance.
Pauson-Khand Reaction
The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone.[7][8] This reaction is a key advantage of using an enyne like this compound, as it allows for the rapid construction of bicyclic systems in an intramolecular fashion.
| Enyne | Catalyst | Promoter | Solvent | Time | Yield (%) |
| 1,6-Enynes (e.g., this compound) | Co₂(CO)₈ | NMO | DCM | 2-6 h | 50-70[9][10] |
Table 3: Typical conditions and yields for the intramolecular Pauson-Khand reaction of 1,6-enynes.
Experimental Protocols
General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
To a solution of the terminal alkyne (1.0 equiv) and the organic azide (1.0 equiv) in a suitable solvent such as a t-BuOH/H₂O mixture (1:1) is added a freshly prepared solution of sodium ascorbate (0.2 equiv) in water.
-
A solution of copper(II) sulfate pentahydrate (0.1 equiv) in water is then added.
-
The reaction mixture is stirred vigorously at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1,2,3-triazole.
General Procedure for Sonogashira Cross-Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon) is added the aryl halide (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 equiv), and copper(I) iodide (0.04 equiv).
-
A suitable solvent (e.g., THF or DMF) and a base such as triethylamine or diisopropylamine (2.0-3.0 equiv) are added.
-
The terminal alkyne (1.1-1.2 equiv) is then added dropwise via syringe.
-
The reaction mixture is stirred at room temperature or heated as required, and the progress is monitored by TLC or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite.
-
The filtrate is washed with saturated aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
General Procedure for Intramolecular Pauson-Khand Reaction
-
To a solution of the enyne (e.g., this compound) (1.0 equiv) in a degassed solvent such as dichloromethane (DCM) or toluene is added dicobalt octacarbonyl (Co₂(CO)₈) (1.1 equiv).
-
The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the alkyne-cobalt complex.
-
A promoter such as N-methylmorpholine N-oxide (NMO) (3.0 equiv) is added, and the reaction is stirred at room temperature or gently heated.
-
The reaction is monitored by TLC. Upon completion, the reaction is quenched by exposure to air.
-
The mixture is filtered through a pad of silica gel and the filtrate is concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the bicyclic cyclopentenone.
Visualizing the Chemistry
To further illustrate the concepts discussed, the following diagrams visualize a key reaction mechanism and a typical experimental workflow.
Conclusion
This compound is a valuable and somewhat underutilized building block in organic synthesis. Its bifunctional nature allows for participation in standard alkyne chemistry, such as CuAAC and Sonogashira coupling, while also enabling unique transformations like the intramolecular Pauson-Khand reaction for the rapid construction of complex cyclic systems. While simple terminal alkynes like phenylacetylene, 1-hexyne, and propargyl alcohol remain indispensable for their reliability and specific reactivity profiles in a wide range of applications, this compound offers an added dimension of synthetic versatility. The choice of alkyne will ultimately be dictated by the specific synthetic strategy and the desired molecular architecture. For syntheses requiring the installation of a simple alkynyl group, the traditional terminal alkynes are excellent choices. However, for more complex synthetic routes that can leverage the dual reactivity of an enyne, this compound presents a powerful alternative.
References
- 1. Coupling-isomerization synthesis of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 8. Pauson-Khand Reaction [organic-chemistry.org]
- 9. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Hept-1-en-5-yne
Ensuring the safe and environmentally responsible disposal of reactive chemical compounds is a critical component of laboratory safety protocols. For researchers, scientists, and drug development professionals working with Hept-1-en-5-yne, a highly flammable and reactive organic compound, adherence to strict disposal procedures is paramount to prevent potential hazards such as fires, explosions, and environmental contamination. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, aligning with general laboratory safety standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including flame-retardant laboratory coats, chemical-resistant gloves, and safety goggles. All handling should be conducted within a well-ventilated fume hood to minimize inhalation exposure. Ensure that an appropriate fire extinguisher (e.g., CO2, dry chemical) and a spill kit are readily accessible.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1]
-
Waste Collection:
-
Designate a specific, properly labeled, and chemically compatible waste container for this compound. The container should be made of a material that will not react with the chemical.
-
Ensure the container is in good condition, free from leaks or damage, and has a secure, tight-fitting lid.
-
-
Segregation and Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[2]
-
The storage area should be clearly marked as a hazardous waste accumulation site.
-
-
Container Management:
-
Do not overfill the waste container; a general guideline is to not exceed 90% capacity to allow for vapor expansion.[1]
-
Keep the container securely closed at all times, except when adding waste.
-
-
Documentation:
-
Maintain meticulous records of the waste, including the chemical name (this compound), quantity, and accumulation start date.[1]
-
Complete all necessary waste disposal forms as required by your institution's Environmental Health and Safety (EHS) department and the licensed waste disposal contractor.[1]
-
-
Final Disposal:
-
Arrange for the collection and disposal of the this compound waste through a certified and licensed hazardous waste disposal company.[1]
-
Do not attempt to transport hazardous waste off-site yourself.[1] Professional handlers are equipped to manage the risks associated with transporting flammable and reactive materials.
-
Quantitative Data for Safe Handling and Disposal
For quick reference, the following table summarizes key quantitative parameters for this compound and general guidelines for flammable liquid waste.
| Parameter | Value/Guideline | Source |
| Molecular Weight | 94.15 g/mol | PubChem[3] |
| Container Fill Level | Do not exceed 90% capacity | GAIACA[1] |
| Maximum Storage of Flammable Liquids Outside Cabinet | 10 gallons (37 liters) per lab | DRS Illinois[1] |
| Waste Holding Time (Example) | Up to 90 days | GAIACA[1] |
Experimental Protocols
The procedures outlined above constitute the standard protocol for the safe disposal of this compound. No experimental or non-standard disposal methods should be attempted.
Disposal Workflow
The logical flow of the disposal process for this compound is illustrated in the diagram below.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.[1]
References
Comprehensive Safety and Handling Guide for Hept-1-en-5-yne
Audience: Researchers, scientists, and drug development professionals.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling Hept-1-en-5-yne. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this information is compiled from data on structurally similar compounds, including other enynes, heptenes, and heptynes, to ensure a high standard of laboratory safety.
Hazard Profile
This compound is a reactive enyne that should be handled with care.[1] Based on its structure, containing both a double and a triple bond, it is likely to be a flammable liquid and may cause irritation to the skin, eyes, and respiratory system.[1][2] Similar to other volatile organic compounds, there is a potential for flashback, and vapors may be heavier than air, accumulating near the floor.[3][4]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. This is based on general requirements for handling flammable and potentially irritating organic compounds.
| PPE Category | Recommended Equipment |
| Eye and Face | Chemical safety goggles and a face shield.[4][5] |
| Hand | Chemical-resistant gloves (e.g., nitrile or neoprene). It is advisable to wear two pairs of gloves (inner and outer).[6][7] |
| Body | A flame-retardant lab coat or chemical-resistant coveralls.[3][6] An apron may be worn over the lab coat for added protection. |
| Respiratory | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[8][9] If there is a risk of exposure above permissible limits, a NIOSH-approved respirator with an organic vapor cartridge should be used. |
| Footwear | Closed-toe, chemical-resistant shoes or boots.[6] |
Operational Plan: Handling and Experimental Procedures
1. Preparation and Pre-Experiment Checks:
-
Engineering Controls: Ensure a certified chemical fume hood is operational. Verify that safety shower and eyewash stations are accessible and functional.[4]
-
Ignition Sources: Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[4][9] Use intrinsically safe or explosion-proof equipment where necessary.[4]
-
Spill Kit: Have a spill kit rated for flammable organic liquids readily available.
-
Inert Atmosphere: For reactions sensitive to air or moisture, and for long-term storage, handle this compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[8]
2. Handling and Dispensing:
-
Ventilation: Conduct all transfers and manipulations of this compound inside a chemical fume hood.[8]
-
Grounding: When transferring from a larger container, ensure both containers are grounded and bonded to prevent static discharge.[4]
-
Tools: Use non-sparking tools for opening and closing containers.[4][9]
-
Dispensing: Use a syringe or cannula for transferring small quantities to minimize exposure to air and reduce vapor release.
3. During the Experiment:
-
Temperature Control: If the reaction is exothermic or requires heating, use a well-controlled heating mantle or oil bath. Avoid direct heating with a hot plate.
-
Monitoring: Continuously monitor the reaction for any signs of instability, such as a rapid increase in temperature or pressure.
-
Containment: Use secondary containment (e.g., a tray) for all reaction vessels.
4. Post-Experiment and Storage:
-
Quenching: If necessary, quench the reaction carefully according to the specific protocol, typically by slowly adding a quenching agent in an ice bath.
-
Cleaning: Clean all glassware and equipment thoroughly.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids.[8][9] Protect from light.[8]
Disposal Plan
1. Waste Collection:
-
Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., gloves, paper towels), in a designated, labeled, and sealed hazardous waste container.[1]
-
Do not mix with incompatible waste streams.
2. Waste Storage:
-
Store the hazardous waste container in a designated satellite accumulation area that is cool, well-ventilated, and away from ignition sources.
3. Waste Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[1]
-
Complete all required waste disposal documentation accurately.[1]
-
Under no circumstances should this compound be disposed of down the drain or in regular trash. [1]
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C7H10 | CID 53763274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 8. benchchem.com [benchchem.com]
- 9. airgas.com [airgas.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
